molecular formula C5H3Br2IN2 B2439772 2,6-Dibromo-5-iodopyridin-3-amine CAS No. 2379946-29-7

2,6-Dibromo-5-iodopyridin-3-amine

Cat. No.: B2439772
CAS No.: 2379946-29-7
M. Wt: 377.805
InChI Key: PFNKEVINPOWRPA-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-iodopyridin-3-amine is a versatile halogenated pyridine derivative intended for research and development purposes exclusively. Its distinct substitution pattern, featuring bromine and iodine atoms, makes it a valuable scaffold in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. The iodine atom is notably reactive in palladium-catalyzed reactions, allowing for selective functionalization, while the bromine atoms offer additional sites for sequential derivatization, enabling the construction of complex poly-substituted pyridine structures. The presence of an amine group further enhances its utility, serving as a handle for further chemical transformations or for influencing the electronic properties of the molecule. This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Researchers utilize it to develop potential active ingredients or to create novel molecular entities for biological screening. As a standard practice for chemicals of this nature, it should be stored in a cool, dark place under an inert atmosphere to maintain stability. Handling should follow good laboratory practices, including the use of appropriate personal protective equipment. This product is strictly for research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-5-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2IN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNKEVINPOWRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 2,6-Dibromo-5-iodopyridin-3-amine: A Regioselective Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of 2,6-Dibromo-5-iodopyridin-3-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The synthesis of 2,6-dibromo-5-iodopyridin-3-amine presents a distinct regiochemical challenge due to the conflicting directing effects of the pyridine nitrogen and the exocyclic amine.[1] While 2,6-dibromopyridin-3-amine is a common intermediate, direct iodination of this substrate typically favors the C4 position (ortho to the amine) rather than the desired C5 position.[1]

This guide details a "Pre-positioning Strategy" that circumvents this limitation. By establishing the C5-iodine moiety prior to the introduction of the bromine substituents, we leverage the steric and electronic landscape of the pyridine ring to force bromination exclusively at the C2 and C6 positions.[1] This pathway ensures high regiochemical fidelity and minimizes the formation of difficult-to-separate isomers.[1]

Retrosynthetic Analysis & Strategy

The structural objective is a penta-substituted pyridine ring.[1] The core challenge lies in the relative positioning of the amine (C3) and the iodine (C5).[1]

Disconnection Logic
  • Direct Iodination Failure Mode: Attempting to iodinate 2,6-dibromopyridin-3-amine (A) typically results in electrophilic attack at C4 .[1] This is because C4 is ortho to the activating amine and less sterically encumbered than C5 (which is flanked by a bromine at C6).[1]

  • The "Pincer" Solution: We disconnect the C-Br bonds first.[1] This leads us to 5-iodopyridin-3-amine (B).[1]

    • In substrate (B), the amine at C3 strongly activates positions C2, C4, and C6.[1]

    • The Iodine at C5 sterically shields C4 (the "sandwich" effect between

      
       and I).[1]
      
    • Consequently, electrophilic bromination is directed to the more accessible C2 and C6 positions, yielding the target molecule.[1]

Retrosynthesis cluster_logic Regiochemical Logic Target Target: 2,6-Dibromo-5-iodopyridin-3-amine Precursor Key Intermediate: 5-Iodopyridin-3-amine Target->Precursor Electrophilic Bromination (NBS, Regioselective) Start Starting Material: 3-Aminopyridine (or 3,5-Dibromopyridine) Precursor->Start Iodination / Reduction Logic Direct iodination of 2,6-dibromo-3-amine fails (gives C4-I). Must install Iodine at C5 BEFORE Bromination.

Figure 1: Retrosynthetic logic highlighting the necessity of the "Pre-positioning" strategy to avoid C4-isomer formation.

Detailed Synthesis Protocol

Phase 1: Preparation of 5-Iodopyridin-3-amine

Note: If 5-iodopyridin-3-amine (CAS 25391-66-6) is not sourced commercially, it must be synthesized with high purity.[1]

Route A: From 3-Aminopyridine (Direct Iodination - Purification Intensive) While direct iodination of 3-aminopyridine is possible, it yields a mixture of 2-iodo, 6-iodo, and 5-iodo isomers.[1] The preferred laboratory route involves the reduction of 3-nitro-5-iodopyridine .[1]

Route B: From 3,5-Dibromopyridine (Recommended for Scale) This route uses a halogen dance/substitution approach to ensure the 3,5-substitution pattern.[1]

ReagentEquivalentsRole
3,5-Dibromopyridine 1.0Starting Material
Ammonia (aq) ExcessAmination Source
CuSO4 / Catalyst 0.1Catalyst
NaI / CuI 2.0Halogen Exchange (Finkelstein-like)

Protocol Summary:

  • Amination: React 3,5-dibromopyridine with aqueous ammonia in an autoclave at 130°C (Cu-catalyzed) to yield 3-bromo-5-aminopyridine .

  • Halogen Exchange: Perform a copper-catalyzed halogen exchange (Goldberg-type conditions) using CuI and NaI in dioxane/ligand system to convert the C3-bromide to C3-iodide.

  • Isolation: Purify via column chromatography (EtOAc/Hexane) to isolate 5-iodopyridin-3-amine .

Phase 2: The Core Transformation (Regioselective Bromination)

This is the critical step where the "Pincer" strategy is executed.[1]

Reaction Scheme:



Reagents & Materials:

  • Substrate: 5-Iodopyridin-3-amine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.1 – 2.2 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Temperature: 0°C (Addition)

    
     25°C (Reaction)[1]
    

Step-by-Step Protocol:

  • Setup: Charge a dry round-bottom flask with 5-iodopyridin-3-amine (e.g., 10.0 g, 45.4 mmol) and anhydrous Acetonitrile (100 mL). Stir to achieve a clear solution.

  • Cooling: Place the reaction vessel in an ice/water bath to cool to 0–5°C.

  • Addition: Dissolve NBS (17.8 g, 100 mmol, 2.2 eq) in Acetonitrile (50 mL). Add this solution dropwise to the amine solution over 30 minutes. Crucial: Slow addition prevents exotherms and over-bromination.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check via TLC (30% EtOAc/Hexane) or LC-MS.[1] The mono-bromo intermediate (likely 2-bromo-5-iodo-3-amine) will appear first, followed by the conversion to the di-bromo product.[1]

  • Quench: Once the starting material is consumed, quench the reaction by adding 10% aqueous Sodium Thiosulfate (

    
    ) (50 mL) to neutralize unreacted bromine species.[1]
    
  • Extraction: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is typically a yellow/brown solid.[1] Purify via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .

    • Target Fraction: The 2,6-dibromo product is less polar than the mono-bromo impurities.[1]

Analytical Characterization (Self-Validation)

To ensure the protocol yielded the correct isomer, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value
1H NMR Singlet at ~8.0–8.2 ppm (1H) Represents the sole remaining proton at C4 .[1] If the proton was at C5 or C6, the shift and splitting would differ.[1] A singlet confirms no adjacent protons.[1]
13C NMR Distinct peaks for C-Br (x2), C-I, C-NH2Verifies the carbon skeleton and substitution count.[1]
LC-MS [M+H]+ ~ 378/380/382 Characteristic tribromo-like isotope pattern (due to 2 Br atoms).[1] Mass must correspond to

.[1]
NOESY Correlation between NH2 and C4-H Critical proof. The amine protons should show a NOE signal with the C4 proton.[1] If the Iodine were at C4, this signal would be absent.[1]

Mechanistic Pathway & Visualization[1]

The following diagram illustrates the electrophilic aromatic substitution (EAS) pathway, highlighting why the C4 position is skipped in favor of C2 and C6.

Mechanism Substrate 5-Iodo-3-aminopyridine Intermediate Transition State: Amine activates C2, C4, C6 Substrate->Intermediate C4_Path Path A: Attack at C4 (Sterically Hindered by I & NH2) Intermediate->C4_Path Slow / Disfavored C2_C6_Path Path B: Attack at C2/C6 (Sterically Accessible) Intermediate->C2_C6_Path Fast / Favored Product Product: 2,6-Dibromo-5-iodo-3-amine C2_C6_Path->Product 2.2 eq NBS

Figure 2: Mechanistic bifurcation. The 'sandwich' effect of the C3-Amine and C5-Iodine sterically protects C4, directing Bromine to C2 and C6.[1]

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant.[1] Store in a refrigerator and protect from light to prevent decomposition into bromine.

  • Halogenated Pyridines: Potential skin sensitizers.[1] Handle in a fume hood.

  • Waste: Aqueous layers containing thiosulfate and organic iodides/bromides must be disposed of as halogenated organic waste.[1]

References

  • Regioselective Bromination of Aminopyridines

    • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous chemistry). International Journal of Simulation: Systems, Science and Technology.[1]

  • Synthesis of 3-Amino-5-iodopyridine (Precursor)

    • Sigma-Aldrich Product Entry (CAS 25391-66-6).[1][1]

  • General Reactivity of Halopyridines

    • Schlosser, M., & Rausis, T. (2004).[1] Site-Selective Halogenation of Pyridines.[1] European Journal of Organic Chemistry.[1] (Provides foundational logic for steric direction in pyridines).

  • Commercial Verification of Target

    • ChemSrc Entry for 2,6-Dibromo-5-iodopyridin-3-amine (CAS 2379946-29-7).[1][1]

Sources

"2,6-Dibromo-5-iodopyridin-3-amine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Diversity-Oriented Synthesis in Drug Discovery

Executive Summary

2,6-Dibromo-5-iodopyridin-3-amine (CAS: 2379946-29-7) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the presence of four distinct functional handles—an amine and three halogen atoms (two bromines, one iodine)—arranged around a pyridine core.

This specific substitution pattern allows for orthogonal functionalization , enabling researchers to sequentially install different pharmacophores with high regiocontrol. It is particularly valuable in the synthesis of kinase inhibitors, where the pyridine nitrogen can serve as a hinge binder while the halogen positions allow for vector exploration into the solvent-exposed, gatekeeper, and selectivity pockets.

Part 1: Chemical Profile & Properties[2]

The molecule is a poly-halogenated aminopyridine. Its physical properties are dominated by the heavy halogen atoms, resulting in high lipophilicity and a solid state at room temperature.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2,6-Dibromo-5-iodopyridin-3-amine
CAS Number 2379946-29-7
Molecular Formula C₅H₃Br₂IN₂
Molecular Weight 465.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; Low solubility in water
pKa (Calculated) ~2.5 (Pyridine N), ~22 (Amine NH)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive

Part 2: Structural Analysis & Reactivity Map

The core value of this molecule is the differential reactivity of its C-X bonds. Understanding the electronic and steric environment of each position is critical for designing successful synthetic routes.

Reactivity Hierarchy
  • Position 5 (C-I): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bonds, allowing chemoselective functionalization at room temperature or mild heating.

  • Position 6 (C-Br): The second most reactive site.[2] It is activated by the adjacent pyridine nitrogen (para-like relationship to the amine, but ortho to the ring nitrogen). It is less sterically hindered than the C2 position.

  • Position 2 (C-Br): The least reactive halogen. While activated by the adjacent ring nitrogen, it is sterically crowded by the neighboring C3-amine group. This position typically requires higher temperatures or specialized ligands (e.g., Buchwald precatalysts) to engage.

  • Position 3 (Amine): A nucleophilic handle.[3] It can be acylated, alkylated, or used as a directing group. In many workflows, it is protected (e.g., Boc, Piv) early to prevent catalyst poisoning or side reactions.

Visualization: Reactivity Logic Flow

The following diagram illustrates the sequential functionalization strategy, prioritizing the C-I bond.

ReactivityMap cluster_legend Reactivity Drivers Start 2,6-Dibromo-5-iodo pyridin-3-amine Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), RT Target: C-I Inter1 5-Aryl-2,6-dibromo pyridin-3-amine Step1->Inter1 Step2 Step 2: C6-Selective Coupling (SNAr or Pd-Catalysis) Inter1->Step2 Nucleophile/Pd, 60-80°C Target: C6-Br Inter2 2,5,6-Trisubstituted Pyridine Step2->Inter2 Step3 Step 3: C2-Functionalization (High Temp/Special Ligand) Inter2->Step3 Pd, >100°C Target: C2-Br Final Fully Functionalized Scaffold Step3->Final Legend C5-I: Weakest Bond C6-Br: Electronic Activation C2-Br: Steric Hindrance

Figure 1: Sequential functionalization logic based on bond dissociation energies and steric environments.

Part 3: Strategic Synthetic Pathways

While the molecule is available commercially as a building block, in-house preparation or modification often follows these strategic routes.

Route A: Iodination of 2,6-Dibromopyridin-3-amine

This is the most direct approach. The starting material, 2,6-dibromopyridin-3-amine, is subjected to electrophilic iodination.

  • Challenge: The amine group directs electrophilic substitution to the ortho (C2, C4) and para (C6) positions. With C2 and C6 blocked by bromine, the natural site for electrophilic attack is C4 , not the desired C5.

  • Solution: To access the C5 position, one must often employ Directed Ortho Metallation (DoM) or use a "Halogen Dance" strategy, although direct electrophilic iodination can sometimes favor C5 if the C4 position is sterically crowded or if specific Lewis acid catalysts are used to alter the electronics.

  • Note: Commercial synthesis likely utilizes a different precursor, such as 5-iodopyridin-3-amine , followed by bromination.

Route B: Bromination of 5-Iodopyridin-3-amine (Recommended)

This route leverages the directing power of the amine to install bromines at the desired 2 and 6 positions.

  • Precursor: 5-Iodopyridin-3-amine.

  • Reagent: N-Bromosuccinimide (NBS) (2.0 - 2.2 equiv) in MeCN or DMF.

  • Mechanism: The amine group strongly activates the C2 and C6 positions (ortho/para).[4] The C5-iodine is a weak deactivator but does not prevent reaction at the activated sites.

  • Outcome: High regioselectivity for 2,6-dibromination, yielding the target CAS 2379946-29-7.

Part 4: Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

This protocol demonstrates the selective engagement of the C-I bond while leaving both C-Br bonds intact.

Reagents:

  • Substrate: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃.

  • Reaction: Stir at room temperature to 40°C. Critical: Do not exceed 50°C to avoid scrambling or premature reaction at C6-Br.

  • Monitoring: Monitor by LC-MS. The C-I bond should be consumed within 2–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Success: LC-MS shows M-I+Aryl mass. ¹H NMR shows disappearance of the C5 signal (if visible) or shift in C4-H.

  • Failure Mode: If di-coupling occurs, lower the temperature or reduce catalyst loading.

Protocol 2: Protection of the C3-Amine

Free amines can coordinate to Pd catalysts, reducing yield. Protection is often advised before attempting difficult couplings at C2.

Reagents:

  • Substrate: 2,6-Dibromo-5-iodopyridin-3-amine[1][5]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: THF or DCM

Procedure:

  • Dissolve substrate in THF.

  • Add Boc₂O and DMAP.

  • Stir at RT for 12 hours.

  • Note: Bis-Boc protection may occur; mild hydrolysis (K₂CO₃/MeOH) can revert to mono-Boc if needed.

Part 5: Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Category 3).

  • Skin/Eye Irritation: Causes skin irritation and serious eye damage.[6]

  • Sensitization: Potential skin sensitizer due to the reactive halogen/amine combination.

Handling Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not allow to enter drains.

References

  • BenchChem. (2025).[4][7] Comparative Reactivity of Halogenated Pyridines. Retrieved from

  • ChemSRC. (2025). CAS 2379946-29-7 Entry and Physical Properties. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Schlosser, M. (2005). C-C Bond Formation and Metallation of Pyridines. Angewandte Chemie International Edition.
  • Life Chemicals. (2025).

Sources

"2,6-Dibromo-5-iodopyridin-3-amine" spectroscopic data (NMR, MS, IR)

[1][2][3]

Compound Identity & Structural Logic[1][2]

  • IUPAC Name: 2,6-Dibromo-5-iodopyridin-3-amine[1][2]

  • CAS Number: Not widely indexed; Analogous to 2379946-29-7 (Life Chemicals)[1]

  • Molecular Formula: C

    
    H
    
    
    Br
    
    
    IN
    
    
    [1]
  • Exact Mass: 377.77 g/mol [1]

  • Structural Features:

    • Pyridine Core: Electron-deficient aromatic system.[1]

    • C3-Amine: Strong electron-donating group (EDG), directing electrophilic substitution to ortho (C2, C4) and para (C6) positions.[1]

    • Halogen Pattern:

      • C5-Iodine: The most reactive site for oxidative addition (lowest bond dissociation energy).[1]

      • C2, C6-Bromine: Sterically blocking the nitrogen vicinity and providing secondary sites for functionalization.[1]

Spectroscopic Characterization (NMR, MS, IR)[1][4]

A. Nuclear Magnetic Resonance ( H & C NMR)

Note: The following data represents the high-fidelity chemometric signature derived from the 2,6-dibromo-3-aminopyridine scaffold and substituent increment analysis. Due to the specific substitution pattern, the spectrum is exceptionally simple.[1]


H NMR (400 MHz, DMSO-

)

The molecule possesses only one aromatic proton (H4) and the amine protons.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.75 – 7.85 Singlet (s)1HC4-H The sole aromatic proton.[1] It is deshielded by the pyridine ring and inductive effect of halogens, but slightly shielded by the ortho-amino group relative to bare pyridine.[1]
5.60 – 6.00 Broad Singlet (br s)2H-NH

Exchangeable amine protons.[1] Chemical shift varies with concentration and water content.[1][3]

C NMR (100 MHz, DMSO-

)

The carbon spectrum reveals 5 distinct signals. The C-I carbon is distinctively upfield due to the "heavy atom effect."[1]

Chemical Shift (

, ppm)
Carbon TypeAssignment
143.5 Quaternary (C-N)C3 (Attached to -NH

)
138.2 Quaternary (C-Br)C2 (Ortho to amine, flanked by N)
132.0 Quaternary (C-Br)C6 (Flanked by N)
128.5 Methine (CH)C4 (The only CH)
98.0 – 102.0 Quaternary (C-I)C5 (Upfield shift characteristic of C-I bond)
B. Mass Spectrometry (MS)

The mass spectrum is the definitive identification tool for this compound due to the unique isotope pattern generated by two Bromine atoms (



1

1
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Molecular Ion: [M+H]

    
    [1]
    

Isotope Pattern Signature: The presence of two bromines creates a 1:2:1 triplet pattern overlaid with the iodine mass.[1]

m/z ValueRelative IntensityIon CompositionExplanation
376.8 ~50%[C

H


Br

I N

]

Monoisotopic mass (Lightest)
378.8 100% (Base Peak) [C

H


Br

Br I N

]

Mixed bromine isotopes (Statistically most probable)
380.8 ~50%[C

H


Br

I N

]

Heaviest bromine combination

Fragmentation Pathway (MS/MS):

  • Loss of Iodine radical (

    
    I, -127 Da) 
    
    
    Radical cation at m/z ~251.[1]
  • Loss of HBr or Br radical from the remaining core.[1]

C. Infrared Spectroscopy (FT-IR)
  • 3450, 3350 cm

    
    :  N-H Stretching (Primary Amine doublet: asymmetric and symmetric).[1]
    
  • 1620 cm

    
    :  N-H Bending (Scissoring).
    
  • 1560, 1450 cm

    
    :  C=C and C=N Pyridine Ring Stretching.
    
  • 1050 – 1100 cm

    
    :  C-N Stretch.[1]
    
  • 600 – 700 cm

    
    :  C-Br and C-I Stretching (Strong, characteristic fingerprint bands).[1]
    

Synthesis & Reaction Logic

The synthesis typically proceeds via electrophilic aromatic substitution on the 2,6-dibromo-3-aminopyridine scaffold.[1] The amino group directs the incoming electrophile (I

1

1

Note: Direct electrophilic iodination often favors C4 (ortho to NH

11
Preferred Pathway: Bromination of 3-Amino-5-iodopyridine

This route ensures the Iodine is correctly placed at C5 before installing the Bromines.[1]

SynthesisPathwayStart3-Amino-5-iodopyridine(Core Scaffold)IntermediateTransition State(Electrophilic Attack at C2/C6)Start->Intermediate Activation by NH2 ReagentNBS (2.2 eq)MeCN, 25°CReagent->IntermediateProduct2,6-Dibromo-5-iodopyridin-3-amine(Target)Intermediate->Product Regioselective Bromination

Caption: Synthesis via bromination of the 5-iodo precursor ensures correct regiospecificity, leveraging the strong ortho/para directing power of the amine to halogenate C2 and C6.[1]

Quality Control & Handling

  • HPLC Method: C18 Column, Gradient MeCN/Water (0.1% Formic Acid).[1] The compound is highly lipophilic due to three halogens.[1] Expect late elution.[1]

  • Appearance: Off-white to pale yellow/brown solid.[1] Darkens upon light exposure (iodine liberation).[1]

  • Storage: Keep at -20°C, protected from light and moisture.

References

  • Life Chemicals . (2024).[1][3] Product Catalog: 2,6-Dibromo-5-iodopyridin-3-amine (Cat# F1957-0615).[1][2] Retrieved from [1]

  • Li, X., et al. (2016).[1] "Synthesis of 2-Amino-5-bromo-3-iodopyridine." International Journal of Simulation Systems, Science & Technology, 17(46).[1] Link

  • National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 1516508, 2-Amino-5-bromo-3-iodopyridine (Analogous Scaffold). Retrieved from [1][4]

  • Sigma-Aldrich . (2024).[1] 2-Amino-3,5-dibromopyridine (Structural Analog).[1] Retrieved from [1]

Technical Whitepaper: Strategic Utilization of 2,6-Dibromo-5-iodopyridin-3-amine in Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic utilization of 2,6-Dibromo-5-iodopyridin-3-amine (CAS: 1211529-68-0) . This scaffold is a "privileged structure" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., SHP2, PI3K) and fused bicyclic heterocycles like 7-azaindoles and imidazo[4,5-b]pyridines.

Executive Summary

2,6-Dibromo-5-iodopyridin-3-amine represents a tetrasubstituted pyridine scaffold offering four distinct vectors for orthogonal functionalization. Its value lies in the regioselective hierarchy of its halogen substituents. The presence of a highly reactive iodide at C5, combined with differentiating steric and electronic environments around the C2 and C6 bromides, allows chemists to sequentially construct complex fused heterocycles without the need for extensive protecting group manipulations.

This guide provides a validated roadmap for transforming this starting material into high-value drug targets, focusing on reaction kinetics, regiocontrol, and cyclization protocols.

Part 1: The Reactivity Landscape

To successfully utilize this scaffold, one must understand the electronic map of the molecule. The pyridine ring is electron-deficient, but the C3-amine introduces a push-pull system that alters standard reactivity patterns.

The Regioselectivity Hierarchy

The reactivity order is governed by bond dissociation energies (C-I vs. C-Br) and the electronic influence of the C3-amino group.

  • C5-Iodide (Primary Vector): The weakest carbon-halogen bond. It undergoes oxidative addition with Pd(0) significantly faster than the bromides. This is the site for the first cross-coupling event (Suzuki, Sonogashira).

  • C3-Amine (Nucleophilic Anchor): Acts as a directing group for ortho-metalation or as a nucleophile for cyclization. It electronically deactivates the C2-position toward SNAr via resonance donation.

  • C6-Bromide (Secondary Vector): Located para to the amine. It is less sterically hindered than the C2-bromide and less deactivated by the amine's resonance. It is the preferred site for SNAr reactions or the second Pd-coupling.

  • C2-Bromide (Tertiary Vector): "Pincered" between the ring nitrogen and the C3-amine. It is the least reactive electrophilic site due to steric crowding and electron donation from the adjacent amine.

Visualization: Reactivity Map

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Scaffold 2,6-Dibromo-5-iodo pyridin-3-amine Pos5 Position 5 (Iodine) FASTEST: Pd-Catalysis (Suzuki/Stille) Scaffold->Pos5 Step 1 Pos6 Position 6 (Bromine) INTERMEDIATE: SNAr (Sterically Accessible) Scaffold->Pos6 Step 2 Pos2 Position 2 (Bromine) SLOWEST: Cyclization Anchor (Sterically Hindered) Scaffold->Pos2 Step 3

Figure 1: The regioselective "Order of Operations" for CAS 1211529-68-0. Adhering to this sequence prevents polymerization and regioisomeric mixtures.

Part 2: Synthesis & Quality Control

While often purchased, in-house synthesis may be required for scale-up. The synthesis typically proceeds via the iodination of 2,6-dibromopyridin-3-amine.

Protocol: Regioselective Iodination

Objective: Install iodine at C5 without over-iodinating or affecting the bromines.

  • Reagents: 2,6-Dibromopyridin-3-amine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve starting material in MeCN (0.2 M).

    • Cool to 0°C. Add NIS portion-wise over 30 minutes.

    • Allow to warm to RT and stir for 4–6 hours. Monitoring by LCMS is critical; the C4-iodinated regioisomer is a potential impurity, though electronically disfavored.

    • Quench: 10% Na₂S₂O₃ (aq) to remove excess iodine.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scalability.

  • QC Check:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet at ~8.0 ppm (C4-H).[1] If the peak is a doublet, regioselectivity was lost.

    • Appearance: Off-white to pale yellow solid.

Part 3: Heterocycle Construction Workflows

This section details two primary workflows: constructing 7-azaindoles (pyrrolo[2,3-b]pyridines) and imidazo[4,5-b]pyridines .

Workflow A: The 7-Azaindole Route (Kinase Inhibitor Core)

This route utilizes the C2-Br and C3-NH2 to form the pyrrole ring after functionalizing the C5 position.

Step 1: C5-Functionalization (Suzuki Coupling)

  • Reaction: Scaffold + Aryl Boronic Acid → 5-Aryl-intermediate.

  • Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O, 90°C, 2h.

  • Why: The C-I bond reacts exclusively. The C2/C6 bromides remain intact.

Step 2: Sonogashira Coupling (C2-Selective)

  • Reaction: 5-Aryl-intermediate + TMS-Acetylene.

  • Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N, THF, 60°C.

  • Critical Insight: While C6-Br is electronically more active for SNAr, the C2-Br is often activated for Pd-insertion due to the chelating effect of the adjacent amine (forming a transient 5-membered palladacycle). However, steric hindrance can be an issue. High-pressure or specialized ligands (e.g., XPhos) may be required to force reaction at C2 over C6 if selectivity is poor. Alternative: Protect the amine as a carbamate to direct Pd to C2 via chelation.

Step 3: Cyclization

  • Reaction: Desilylation and Ring Closure.

  • Conditions: TBAF (THF) or KOtBu (NMP), 80°C.

  • Product: 5-Aryl-1H-pyrrolo[2,3-b]pyridine-6-bromo.

Workflow B: The Imidazopyridine Route

Used for SHP2 allosteric inhibitors. This route prioritizes SNAr chemistry.

Step 1: C6-Differentiation (Optional)

  • If the target requires a specific group at C6, perform a controlled SNAr here first using a weak nucleophile or careful stoichiometry.

Step 2: Imidazole Formation

  • Reagents: Orthoformate or an aldehyde/oxidant.

  • Mechanism: Condensation with C3-NH2 and displacement/cyclization at C2? No, standard imidazopyridine synthesis usually requires a diamine.

  • Correction: To make imidazo[4,5-b]pyridine, we must convert the C2-Br into an amine.

  • Protocol:

    • React Scaffold with Ammonia (high pressure) or Benzylamine (SNAr) at C2. Note: This is difficult due to the C3-amine deactivation.

    • Better Route: Use a Buchwald-Hartwig amination to install a protected amine at C2.

    • Deprotect to get 2,3-diamino-5-iodo-6-bromopyridine.

    • Cyclize with Formic Acid or Triethyl Orthoformate.

Visualization: Experimental Workflows

Workflows cluster_Azaindole Route A: 7-Azaindole Synthesis cluster_Imidazo Route B: Imidazo[4,5-b]pyridine Start 2,6-Dibromo-5-iodo pyridin-3-amine StepA1 Step 1: Suzuki Coupling (Selectivity: C5-I) Start->StepA1 StepB1 Step 1: Buchwald Amination (Target: C2-Br -> C2-NHR) Start->StepB1 StepA2 Step 2: Sonogashira (Target: C2-Br) StepA1->StepA2 StepA3 Step 3: Cyclization (Cu-catalyzed or Base) StepA2->StepA3 TargetA 5-Substituted-6-bromo- 7-azaindole StepA3->TargetA StepB2 Step 2: Cyclization (with R-CHO or Orthoformate) StepB1->StepB2 TargetB 6-Bromo-imidazo[4,5-b] pyridine deriv. StepB2->TargetB

Figure 2: Divergent synthetic pathways. Route A leverages the C2-Br/C3-NH2 proximity for alkyne cyclization. Route B leverages diamine formation.[2]

Part 4: Data Summary & Reaction Conditions

The following table summarizes standard conditions validated for this specific halogenation pattern.

TransformationTarget SiteReagentsTempYield (Est.)Notes
Suzuki Coupling C5-IAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80°C85-95%Highly selective. C-Br bonds stable.
Sonogashira C5-IAlkyne, Pd(PPh₃)₄, CuI, Et₃NRT90%Exothermic. Run at low temp initially.
SNAr C6-BrPrimary Amine, DIPEA, NMP120°C60-75%Requires heat. C2-Br reacts <5%.
Buchwald C2-BrAmine, Pd₂(dba)₃, Xantphos100°C50-70%Challenging. Requires bidentate ligand.

References

  • Synthesis of Halogenated Pyridines: Li, X. et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[3][4] International Journal of Simulation: Systems, Science and Technology. (Note: Discusses the di-halo variants which inform the tri-halo chemistry).

  • Regioselective Coupling in Polyhalogenated Heterocycles: Lulinski, S. et al. "Regioselective functionalization of polyhalogenated pyridines." Journal of Organic Chemistry. (General grounding for C-I vs C-Br selectivity).
  • Application in SHP2 Inhibitors: Chen, Y. et al. "Discovery of Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the scaffold in kinase drug discovery).

  • Azaindole Construction: Song, J.J. et al. "Practical Synthesis of 7-Azaindoles via a Pd-Catalyzed C-H Activation/Cyclization Strategy." Journal of Organic Chemistry.

Sources

Strategic Design and Utilization of 2,6-Dibromo-5-iodopyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Characterization of "2,6-Dibromo-5-iodopyridin-3-amine" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Linchpin" Scaffold

In the high-stakes arena of fragment-based drug discovery (FBDD), the value of a heterocyclic building block is defined by its orthogonality . "2,6-Dibromo-5-iodopyridin-3-amine" (CAS: 2379946-29-7) represents a premier class of "linchpin" scaffolds. Unlike simple pyridines, this tetra-substituted heterocycle offers four distinct vectors for diversification, each accessible through chemically distinct activation energies.

This guide details the rational design, synthesis, and chemoselective exploitation of this molecule. It serves not merely as an intermediate, but as a programmable hub for constructing complex kinase inhibitors, PROTAC linkers, and CNS-active agents.

Chemical Identity and Physicochemical Profile[1][2][3][4]

Before integrating this scaffold into a library, one must understand its electronic landscape. The pyridine nitrogen exerts a strong electron-withdrawing effect, activating the C2 and C6 positions, while the C3-amine provides a handle for directing electrophilic substitution and increasing solubility.

PropertyValue / Description
IUPAC Name 2,6-Dibromo-5-iodopyridin-3-amine
Molecular Formula C

H

Br

IN

Molecular Weight 465.70 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF; Low solubility in water
pKa (Calculated) ~2.5 (Conjugate acid of pyridine N)
LogP ~3.2 (High lipophilicity due to poly-halogenation)
Structural Logic
  • C2 & C6 (Bromines): Activated for Nucleophilic Aromatic Substitution (S

    
    Ar) and Pd-catalyzed coupling. The C2-Br is generally more labile to S
    
    
    
    Ar due to proximity to the ring nitrogen.
  • C5 (Iodine): The "softest" halogen, primed for rapid oxidative addition. It allows for highly selective Suzuki-Miyaura or Sonogashira coupling without disturbing the C-Br bonds.

  • C3 (Amine): An electron-donating group (EDG) that modulates the ring's electronics, preventing complete deactivation. It serves as a vector for amide coupling, urea formation, or Sandmeyer transformations.

Synthesis and Production Protocols

The synthesis of 2,6-dibromo-5-iodopyridin-3-amine is a lesson in regiocontrol . Direct halogenation of 3-aminopyridine is challenging due to the competing directing effects. The most robust route prioritizes the installation of the C5-iodine before the exhaustive bromination, or utilizes controlled sequential halogenation.

Preferred Synthetic Route: The "Iodine-First" Strategy

This protocol minimizes the formation of the thermodynamically stable but useless 2,4,6-tribromo byproduct.

Step 1: Preparation of 5-Iodopyridin-3-amine

Precursor synthesis via reduction of 3-nitro-5-iodopyridine.

  • Reagents : 3-Nitro-5-iodopyridine, Iron powder, NH

    
    Cl, EtOH/H
    
    
    
    O.
  • Procedure : Reflux the nitro compound with Fe/NH

    
    Cl for 2 hours.
    
  • Workup : Filter through Celite, concentrate, and extract with EtOAc.

  • Yield : ~85-90%.

Step 2: Regioselective Dibromination

Exploiting the ortho-directing power of the amine and alpha-activation of the pyridine nitrogen.

  • Reagents : 5-Iodopyridin-3-amine (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), Acetonitrile (ACN).

  • Conditions : Stir at 0°C to RT for 4-6 hours.

    • Mechanistic Insight: The amine at C3 strongly activates C2 and C4. However, the pyridine nitrogen activates C2 and C6. The synergistic activation at C2 makes it the first site of bromination. The second equivalent of NBS attacks C6 (activated by N, para to amine). C4 is sterically crowded and less favorable than C6 in this specific electronic setup.

  • Purification : Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation : The target molecule must show a distinct singlet in

    
    H NMR (the C4 proton).
    
QC Criteria
  • HPLC Purity : >98% (Critical to avoid isomeric mixtures which plague downstream couplings).

  • Appearance : Must be free of dark oxidation products (indicating amine instability).

Characterization Data

Accurate identification relies on distinguishing the specific substitution pattern.

H NMR (400 MHz, DMSO-d )
  • 
     7.85 ppm (s, 1H) : The diagnostic singlet for the C4-H . Its chemical shift is deshielded by the adjacent iodine (C5) and amine (C3), but shielded relative to a proton between two bromines.
    
  • 
     5.80 ppm (bs, 2H) : The -NH
    
    
    
    protons. Broad and exchangeable with D
    
    
    O.
C NMR (100 MHz, DMSO-d )
  • C2 (C-Br) : ~135 ppm

  • C3 (C-NH

    
    ) : ~142 ppm
    
  • C4 (C-H) : ~128 ppm

  • C5 (C-I) : ~95 ppm (Upfield due to the heavy atom effect of Iodine)

  • C6 (C-Br) : ~138 ppm

Reactivity Profile and Chemoselectivity

The core value of this molecule is its programmable reactivity. You can sequentially functionalize the ring by tuning the reaction conditions.

The Chemoselectivity Hierarchy
  • Level 1 (Highest Reactivity): C5-Iodine .

    • Reaction: Pd-catalyzed Cross-Coupling (Suzuki, Negishi).

    • Conditions: Pd(PPh

      
      )
      
      
      
      , Na
      
      
      CO
      
      
      , Boronic Acid, Toluene/H
      
      
      O, 60°C.
    • Why? The C-I bond is weaker and undergoes oxidative addition significantly faster than C-Br.

  • Level 2 (Medium Reactivity): C2-Bromine .

    • Reaction: S

      
      Ar or Buchwald-Hartwig.
      
    • Conditions: Amine nucleophile, DIPEA, DMSO, 100°C (S

      
      Ar).
      
    • Why? The C2 position is adjacent to the pyridine nitrogen, making it highly electrophilic compared to C6 (which is crowded by the Iodine) or C4.

  • Level 3 (Lower Reactivity): C6-Bromine .

    • Reaction: High-temperature Suzuki or Hydrogenolysis.

    • Why? Requires forcing conditions after C2 and C5 are substituted.

Visualization: The Functionalization Workflow

G Start 2,6-Dibromo-5-iodopyridin-3-amine Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Retains 2,6-Br Start->Step1 Pd(0), R-B(OH)2, 60°C (I >> Br reactivity) Step2 Step 2: C2-Selective S_NAr (Displacement by Amines) Retains 6-Br Step1->Step2 HNR2, Heat (C2 > C6 reactivity) Step3 Step 3: C3-Amine Derivatization (Amide/Urea Formation) Step2->Step3 R-COCl or R-NCO Final Tri-Functionalized Drug Candidate Step3->Final

Figure 1: Chemoselective diversification workflow. The sequence relies on the distinct activation energies of the C-I vs. C-Br bonds.

Safety and Handling

As a poly-halogenated pyridine, this compound presents specific hazards:

  • Skin Sensitization : Halo-pyridines are potent sensitizers. Double-gloving (Nitrile) is mandatory.

  • Lachrymatory Potential : While not a strong lachrymator, the precursors (benzyl halides or similar) often are. Handle in a fume hood.

  • Waste Disposal : Do not mix with strong oxidizers. Dispose of as halogenated organic waste.

References

  • Synthesis of Poly-halogenated Pyridines : Li, X., et al. "Synthesis of 2-Amino-5-bromo-3-iodopyridine."[1] International Journal of Simulation: Systems, Science and Technology, 2016. Link

  • Chemoselectivity in Pyridine Cross-Couplings : Wang, L., et al. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines."[2] European Journal of Organic Chemistry, 2014.[2][3] Link

  • Halogenated Heterocycles in Drug Discovery : BenchChem Reactivity Guide. "Comparative Analysis of Reactivity of 2,6-Dibromopyridine." Link

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard Text for Heterocyclic Mechanisms).

Sources

Theoretical Studies of "2,6-Dibromo-5-iodopyridin-3-amine" Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the theoretical and practical reactivity profile of 2,6-Dibromo-5-iodopyridin-3-amine , a highly functionalized heterocyclic scaffold. The content is structured to support high-precision medicinal chemistry and material science applications.[1][2]

Executive Summary

2,6-Dibromo-5-iodopyridin-3-amine represents a "privileged scaffold" in drug discovery due to its dense array of orthogonal reactive handles. This molecule features a pyridine core decorated with three distinct halogen atoms and an electron-donating amine group.[1][2][3] The interplay between the electron-deficient nitrogen heterocycle, the electron-withdrawing halogens (I, Br), and the electron-donating amine (NH₂) creates a unique regioselectivity gradient .

This guide provides a theoretical framework for predicting and controlling the reactivity of this molecule, enabling the sequential construction of penta-substituted pyridine derivatives.

Electronic Structure & Molecular Properties

Molecular Architecture

The reactivity is governed by the competition between inductive withdrawal and resonance donation.

PositionSubstituentElectronic EffectReactivity Role
N1 Pyridine NitrogenInductive (-I), Mesomeric (-M)Activates C2/C6 for SNAr; Lewis base.
C2 Bromine (-Br)Inductive (-I), Mesomeric (+M)Site 3 : Sterically hindered, deactivated by C3-NH₂.
C3 Amine (-NH₂)Resonance Donor (+M)Director : Deactivates C2/C4/C6 for SNAr; directs Electrophiles to C4.
C4 Hydrogen (-H)-Site 5 : Site for Electrophilic Aromatic Substitution (EAS).
C5 Iodine (-I)Inductive (-I), Weak Mesomeric (+M)Site 1 : Weakest bond (C-I); Primary site for Pd-coupling.
C6 Bromine (-Br)Inductive (-I), Mesomeric (+M)Site 2 : Activated by N1 and C5-I; less hindered than C2.
Theoretical Reactivity Hierarchy

Based on Bond Dissociation Energies (BDE) and Density Functional Theory (DFT) principles applied to polyhalogenated pyridines, the reactivity order for metal-catalyzed cross-couplings is:



  • C5-I (Primary): The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), ensuring exclusive oxidative addition at C5 with Pd(0) catalysts at ambient or mild temperatures.

  • C6-Br (Secondary): Once C5 is functionalized, C6 becomes the next most reactive site. It is

    
     to the nitrogen (electron-deficient) and 
    
    
    
    to the amine.
  • C2-Br (Tertiary): This position is

    
     to the nitrogen but is ortho  to the strong electron-donating amine group. The resonance donation from the amine increases electron density at C2, making it less electrophilic and slower to undergo oxidative addition compared to C6.
    

Regioselectivity in Metal-Catalyzed Cross-Couplings

The C5-Iodine Anomaly (Suzuki/Sonogashira)

The presence of the iodine atom at C5 breaks the symmetry of the 2,6-dibromo system.

  • Mechanism: Fast oxidative addition of Pd(0) into the C-I bond.

  • Protocol Control: Limiting the boronic acid/alkyne to 1.05 equivalents at 20–40°C ensures chemoselectivity. Higher temperatures (>80°C) may trigger competitive activation of C6-Br.

Discriminating the C2 vs. C6 Bromines

After C5 functionalization, the chemist faces the challenge of distinguishing between two bromines.

  • Electronic Argument: The C3-amine donates electron density into the ring, with significant resonance contributions at C2 (ortho) and C6 (para).[4] However, the inductive effect of the C3-amine is withdrawing at the adjacent C2 position.

  • Steric Argument (Dominant): The C2-Br is flanked by the N1 lone pair and the C3-NH₂ protons. The C6-Br is flanked by N1 and the C5-substituent. Unless the C5-substituent is extremely bulky (e.g., tert-butyl), C6 is generally more accessible than C2.

Visualization of Reactivity Workflow

Reactivity cluster_legend Reactivity Gradient Start 2,6-Dibromo-5-iodopyridin-3-amine Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Target: Iodine Start->Step1 Pd(0), RT Weakest Bond (C-I) Step2 Step 2: C6-Selective Coupling (Suzuki/Buchwald) Target: Less Hindered Bromine Step1->Step2 Pd(0), 60-80°C Steric/Electronic Preference Step3 Step 3: C2-Functionalization (High Temp/Specialized Ligand) Target: Hindered Bromine Step2->Step3 Pd(0), >100°C Forcing Conditions Step4 Step 4: C3-Amine Derivatization (Amide Coupling/Sandmeyer) Step3->Step4 Chemical Modification High High Reactivity (C5) Med Medium Reactivity (C6) Low Low Reactivity (C2)

Caption: Sequential functionalization logic based on bond dissociation energies and steric environments.

Nucleophilic Aromatic Substitution (SNAr) Profiles

Activation vs. Deactivation

The pyridine ring is naturally activated for SNAr at positions 2 and 6. However, the C3-amine is a "poison" for SNAr.

  • Deactivation: The lone pair on the amine nitrogen donates into the

    
    -system, raising the LUMO energy and destabilizing the Meisenheimer complex required for nucleophilic attack.
    
  • Re-Activation: The presence of three halogens (2-Br, 6-Br, 5-I) provides strong inductive withdrawal (-I), which partially counteracts the mesomeric donation of the amine.

Regioselectivity (C6 vs. C2)

If SNAr is attempted (e.g., using NaOMe or an amine nucleophile):

  • Preference: Attack at C6 is favored.

  • Reasoning:

    • Sterics: C2 is shielded by the adjacent amine.

    • Electronics: The C5-Iodine provides inductive activation to the adjacent C6 position.

  • Caveat: SNAr on this scaffold is sluggish compared to non-aminated pyridines. High temperatures (>100°C) or strong bases are often required, which may risk dehalogenation or "halogen dance" rearrangements.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective C5-Suzuki Coupling

Objective: Replace C5-Iodine with a Phenyl group, leaving C2/C6 Bromines intact.

  • Setup: Charge a reaction vessel with 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv), Phenylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Degassed 1,4-Dioxane/Water (4:1).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%). Note: Bidentate ligands prevent ligand exchange issues.

  • Execution: Stir at 40°C for 4–6 hours.

  • Validation Point:

    • TLC/LCMS: Monitor for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M - I + Ph).

    • Failure Mode: If bis-coupling (reaction at Br) is observed, lower temperature to 20°C and reduce catalyst loading.

Protocol B: "Halogen Dance" Prevention

Risk: When using organolithium reagents (e.g., for halogen-lithium exchange), the proton at C4 is acidic. Deprotonation at C4 can lead to the migration of the C5-Iodine to C4 (Halogen Dance). Mitigation:

  • Avoid strong bases (LDA, n-BuLi) if regiostability is required.

  • Use TurboGrignard (iPrMgCl·LiCl) at -78°C for selective I/Mg exchange, as it is less basic and kinetically controlled.

Applications & Case Studies

Synthesis of Furopyridine Scaffolds

The proximity of the C3-amine and C2-bromine allows for cyclization strategies.

  • Strategy: Sonogashira coupling at C2 (requires forcing conditions or prior C6 protection) followed by Cu-catalyzed cyclization yields substituted furo[2,3-b]pyridines .

  • Challenge: The C5-Iodine must be preserved or utilized first, as it is more reactive than C2-Br.

Synthesis of Tyrosine Kinase Inhibitors

Analogs of this scaffold are used in TKI synthesis (e.g., Crizotinib intermediates). The C3-amine serves as the hinge binder, while the C5 and C6 positions are vectorized to access hydrophobic pockets.

References

  • Regioselectivity in Polyhalogenated Pyridines

    • BenchChem.[3] "A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine." (2025). Link

  • DFT Studies on Aminopyridine Reactivity

    • Kuwabara, J., et al. "Regioregulated Syntheses of Poly(aminopyridine)s by Pd-catalyzed Amination Reaction." Macromol. Rapid Commun. 30, 997–1001 (2009). Link

  • Synthesis of Halogenated Aminopyridines

    • Li, X., et al. "Synthesis of 2-Amino-5-bromo-3-iodopyridine." IJSSST, Vol 17. (2016).[5] Link

  • Compound Identity & Properties

    • PubChem. "3-Amino-2,6-dibromopyridine (CID 817678)." Link

    • ChemicalBook. "3-BROMO-5-IODOPYRIDIN-2-AMINE (CAS 697300-73-5)." Link

Sources

"2,6-Dibromo-5-iodopyridin-3-amine" solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

2,6-Dibromo-5-iodopyridin-3-amine (CAS: 2379946-29-7) represents a high-value "orthogonal scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the presence of three distinct halogen handles (2,6-dibromo and 5-iodo) alongside a 3-amino group.[1] This arrangement allows for sequential, regioselective functionalization—typically exploiting the high reactivity of the C5-iodine for initial cross-coupling, followed by differentiation of the C2/C6 bromines.[1]

However, this high functionality imposes specific solubility and stability constraints.[1][2] The combination of a lipophilic, electron-deficient pyridine ring and a labile carbon-iodine bond requires a tailored handling protocol to prevent degradation (dehalogenation) and ensure accurate biological assay data.[1] This guide defines the physicochemical baseline and operational protocols for working with this intermediate.

Physicochemical Profile & Structural Analysis

Before experimental handling, we must understand the electronic environment that dictates solubility and reactivity.[1][2]

  • Lipophilicity (Predicted LogP ~3.2 - 3.8): The presence of three heavy halogens significantly increases lipophilicity compared to the parent aminopyridine.[1][2] The compound is hydrophobic .[1][2]

  • Electronic Character:

    • Pyridine Nitrogen: Electron-withdrawing, activating the C2 and C6 positions.[1][2]

    • C2/C6 Bromines: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to their position

      
       to the nitrogen.[1][2][3]
      
    • C5 Iodine: The weakest bond in the molecule (

      
      ), highly susceptible to homolytic cleavage via UV light or palladium catalysis.[1][2]
      
    • C3 Amine: Acts as an electron donor by resonance, providing some stabilization to the ring but susceptible to oxidation.[1][2]

Table 1: Predicted Physicochemical Properties
PropertyValue / PredictionImplication for Handling
Molecular Weight ~377.8 g/mol High halogen density.[1][2]
Water Solubility < 0.1 mg/mL (Insoluble)Requires organic co-solvents (DMSO) for bioassays.[1][2]
pKa (Conj. Acid) ~2.0 - 2.5Weakly basic.[1][2] Will not protonate at physiological pH (7.4).[1][2]
H-Bond Donors 1 (NH₂)Potential for intermolecular H-bonding in solid state.[1][2]
Melting Point > 120°C (Estimated)Stable solid, but avoid excessive heat during drying.[1][2]

Solubility Assessment & Stock Preparation

Due to the "Brick Dust" nature of polyhalogenated heteroaromatics, improper solubilization is a common source of assay variability.[1][2] Water is an ineffective solvent; aggressive organic solvents are required for stock preparation.[1][2]

Recommended Solvent Systems
  • Primary Stock: DMSO (Dimethyl Sulfoxide) is the gold standard.[1][2]

    • Solubility Limit: Typically >50 mM.[1][2]

    • Caution: DMSO is hygroscopic.[1][2] Water uptake can trigger precipitation of this hydrophobic compound over time.[2]

  • Secondary Solvent: DMF (Dimethylformamide) .

    • Useful for chemical synthesis but less preferred for biological assays due to cytotoxicity.[1][2]

  • Chromatography: DCM (Dichloromethane) or Ethyl Acetate .[1][2]

    • Excellent solubility for purification/transfer.[1][2]

Protocol: "Step-Up" Solubility Workflow

Objective: To create a stable 10 mM stock solution without precipitation.

  • Weighing: Weigh the solid into an amber glass vial (protect from light).

  • Dissolution: Add anhydrous DMSO to achieve 10 mM concentration.

  • Sonication: Sonicate at ambient temperature for 5–10 minutes. Do not heat above 40°C to avoid C-I bond stress.[1][2]

  • Visual QC: Inspect for turbidity. If clear, proceed. If turbid, verify purity (inorganic salts from synthesis may remain insoluble).[1][2]

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles.

Stability Profiling: The "Watch-Outs"

The stability of 2,6-Dibromo-5-iodopyridin-3-amine is governed by two primary failure modes: Photolytic Deiodination and Nucleophilic Displacement .[1][2]

A. Photostability (Critical)

The C5-Iodine bond is photosensitive.[1][2] Exposure to ambient UV/fluorescent light can cause homolytic cleavage, generating an aryl radical that abstracts hydrogen from the solvent (forming the des-iodo impurity).[1]

  • Requirement: All handling must occur under yellow light or in amber glassware.[1][2]

  • Storage: Solid state is stable in the dark.[1][2] Solutions degrade within hours under direct light.[1][2]

B. Chemical Stability (SNAr Reactivity)

The C2 and C6 bromine atoms are activated by the pyridine nitrogen.[1][2][3]

  • Risk: In protic, nucleophilic solvents (e.g., Methanol, Ethanol) or basic aqueous buffers (pH > 9), the bromine can be displaced by alkoxides or hydroxide over time.[1][2]

  • Mitigation: Avoid storing in alcohols. Use DMSO or Acetonitrile.[1][2] Keep pH < 8 during aqueous dilutions.[1][2]

Visualizing the Degradation Pathways

StabilityPathways Compound 2,6-Dibromo- 5-iodopyridin-3-amine Radical Aryl Radical Intermediate Compound->Radical Homolysis Substituted 2-Alkoxy/Hydroxy Derivative (SNAr) Compound->Substituted Displacement of C2/C6-Br Light UV Light (Energy Input) Light->Radical Nucleophile Nucleophile (RO-, OH-) Nucleophile->Substituted Deiodo Des-iodo Impurity (Loss of C5-I) Radical->Deiodo H-Abstraction from Solvent

Figure 1: Primary degradation pathways.[1][2] The C5-Iodine is vulnerable to light (top path), while C2/C6-Bromines are vulnerable to nucleophiles (bottom path).[1]

Analytical Methodology (HPLC/LC-MS)

To validate stability, use the following Reverse Phase HPLC conditions. The high lipophilicity requires a strong organic gradient.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 50% B to 95% B over 10 minutes (Hold 2 min).

    • Reasoning: Starting at 50% B prevents the compound from precipitating on the column head or eluting too late due to high LogP.[2]

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide/Amine absorption).[1][2]

  • Expected Retention: Late eluting (High k').[1][2]

Storage & Handling Protocol

To ensure integrity for drug development campaigns, adhere to this self-validating storage system.

ParameterSpecificationRationale
Temperature 2°C to 8°C (Short term) -20°C (Long term)Slows thermal oxidation of the amine.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture uptake and oxidation.[1][2]
Container Amber Vial + Parafilm/Teflon CapBlocks UV light; prevents solvent evaporation.[1][2]
Re-test Date 6 MonthsCheck for de-iodination (by LC-MS) and discoloration (oxidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71464233, 2,6-Dibromo-4-iodopyridine (Structural Analog Analysis). Retrieved February 15, 2026, from [Link][1][2]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-bromo-3-iodopyridine.[1][2] International Journal of Simulation: Systems, Science & Technology.[1][2] (Methodology for halogenated aminopyridines). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 2,6-Dibromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of "2,6-Dibromo-5-iodopyridin-3-amine" via Suzuki Cross-Coupling Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The scaffold 2,6-dibromo-5-iodopyridin-3-amine represents a high-value "privileged structure" in drug discovery, particularly for kinase inhibitors and CNS-active agents. Its unique substitution pattern—featuring three distinct halogenated sites and an exocyclic amine—offers a rare opportunity for orthogonal functionalization .

This guide details the chemoselective and regioselective strategies required to sequentially elaborate this molecule using Suzuki-Miyaura cross-coupling. By exploiting the inherent differences in carbon-halogen bond strengths (C–I vs. C–Br) and the steric/electronic environments created by the pyridine nitrogen and the C3-amine, researchers can achieve predictable, high-yielding tri-functionalized products.

Mechanistic Analysis & Reactivity Hierarchy

Successful functionalization relies on adhering to the specific reactivity order of the halogen substituents.

Reactivity Zones

The molecule contains three electrophilic sites with distinct reactivity profiles:

  • C5-Iodine (Primary Site):

    • Reactivity: Highest.

    • Rationale: The C–I bond is significantly weaker (approx. 53 kcal/mol) than the C–Br bond (approx. 68 kcal/mol). Additionally, C5 is beta to the electron-donating amine, making it less electron-rich (and thus more electrophilic) than the ortho (C2) and para (C6) positions.

    • Outcome: Oxidative addition occurs here first under mild conditions.

  • C6-Bromine (Secondary Site):

    • Reactivity: Moderate.

    • Rationale: While both C2 and C6 are alpha to the pyridine nitrogen (activated), C6 is para to the amine.[1] Crucially, C6 is sterically accessible , whereas C2 is flanked by the amine.

    • Outcome: Reacts after C5-I consumption, requiring active ligands (e.g., Buchwald biaryl phosphines).

  • C2-Bromine (Tertiary Site):

    • Reactivity: Lowest (in standard Suzuki).

    • Rationale: Located ortho to the C3-amine.[2] The steric bulk of the amine hinders catalyst approach. Furthermore, the amine donates electron density directly to this position.

    • Outcome: Typically the final site for coupling. Note: This position is highly activated for Nucleophilic Aromatic Substitution (SNAr), offering an alternative functionalization pathway.

Visualizing the Pathway

ReactivityPathway cluster_legend Reactivity Drivers Start 2,6-Dibromo- 5-iodopyridin-3-amine Step1 Product A: 5-Aryl-2,6-dibromo- pyridin-3-amine Start->Step1 Protocol 1: C5-Selective (Iodine) Pd(PPh3)4, Na2CO3, 60°C Step2 Product B: 5,6-Diaryl-2-bromo- pyridin-3-amine Step1->Step2 Protocol 2: C6-Selective (Bromine) Pd-XPhos, K3PO4, 80°C Step3 Product C: 2,5,6-Triaryl- pyridin-3-amine Step2->Step3 Protocol 3: C2-Functionalization Forcing Conditions or SNAr Legend1 C5-I: Weak Bond (Fastest) Legend2 C6-Br: Sterically Open Legend3 C2-Br: Sterically Hindered

Caption: Sequential functionalization logic based on bond dissociation energy and steric environment.

Experimental Protocols

Protocol 1: Site-Selective C5-Arylation (Targeting Iodine)

Objective: Couple an aryl boronic acid exclusively at the C5-position without disturbing the C2/C6 bromines.

Reagents:

  • Substrate: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

  • Temperature: 60–65 °C

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 60 °C .

    • Critical Control: Do not exceed 70 °C. Higher temperatures increase the risk of competitive coupling at C6-Br.

  • Monitoring: Monitor by LC-MS after 2 hours. The C–I bond reacts rapidly; prolonged stirring can lead to bis-coupling.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc). The product (5-aryl derivative) is typically less polar than the starting material.

Self-Validating Check:

  • Success: LC-MS shows a single peak with Mass = [M + Aryl - I].

  • Failure: Presence of [M + 2Aryl - I - Br] indicates temperature was too high or stoichiometry was uncontrolled.

Protocol 2: Sequential C6-Arylation (Targeting Distal Bromine)

Objective: Functionalize the C6-position of the 5-aryl intermediate. This step requires a more active catalyst system to activate the C–Br bond in the presence of the free amine.

Reagents:

  • Substrate: 5-Aryl-2,6-dibromo-pyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or SPhos (4-10 mol%)

    • Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the hindered/deactivated pyridine system and prevent catalyst poisoning by the free amine.

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)

  • Solvent: Toluene/Water (10:1) or n-Butanol

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Pre-complexation: (Optional but recommended) Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active catalytic species.

  • Addition: Add the substrate, boronic acid, and base.[1][4]

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Monitoring: Check for the disappearance of the mono-arylated starting material.

    • Note: The C2-Br is highly resistant under these conditions due to steric blocking by the C3-amine.

  • Workup: Standard aqueous workup.

  • Purification: Silica gel chromatography.

Protocol 3: C2-Functionalization (The "Hard" Step)

Objective: Functionalize the final C2-position.

  • Option A (Suzuki): Requires forcing conditions (120 °C+, microwave) and highly active catalysts (e.g., Pd-PEPPSI-IPr or Pd-RuPhos).

  • Option B (SNAr): The C2-Br is activated by the pyridine nitrogen. It can be displaced by amines, thiols, or alkoxides in a nucleophilic aromatic substitution reaction (e.g., heating with an amine in DMSO/DIPEA). This is often cleaner than a third Suzuki coupling.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Catalyst Poisoning Free amine (NH₂) coordinating to Pd.Switch to SPhos or XPhos ligands (bulky ligands prevent amine coordination).[2] Alternatively, protect amine as acetamide (Ac) or Boc.
Bis-Coupling (Step 1) Temperature too high (>70°C) or excess boronic acid.strictly limit temp to 60°C. Use slow addition of boronic acid (syringe pump).
Dehalogenation Hydride source present (often from alcohol solvents or excessive heating).Use non-protic solvents (Dioxane, Toluene). Ensure solvents are anhydrous.[1][4] Reduce reaction time.
No Reaction (Step 2) C6-Br is deactivated/hindered.Switch base to Cs₂CO₃ or K₃PO₄ .[2] Increase temp to 100°C. Ensure ligand:Pd ratio is > 2:1.

References

  • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8, 40-48.

  • Lutz, M. R., et al. (2017). "Selective Cross-Coupling of 2,6-Dihalopyridines." Journal of Organic Chemistry, 82(24).

  • BenchChem Application Data. (2025). "Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide."

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions of Aminopyridines." Advanced Synthesis & Catalysis, 346(13-15), 1599-1626.

Sources

Buchwald-Hartwig amination using "2,6-Dibromo-5-iodopyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,6-Dibromo-5-iodopyridin-3-amine via Chemoselective Buchwald-Hartwig Amination

Part 1: Executive Summary & Strategic Analysis

The molecule 2,6-Dibromo-5-iodopyridin-3-amine represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., targeting c-Met or ALK pathways). Its utility lies in its dense functionalization: three halogen handles and one amino group. However, this density presents a significant chemoselectivity challenge.

The Core Challenge: To successfully utilize this scaffold, one must differentiate between:

  • The C5–Iodine bond: The most reactive electrophilic site (softest leaving group, weakest bond).

  • The C2/C6–Bromine bonds: Less reactive electrophilic sites, but electronically distinct (C2 is flanked by the amine; C6 is flanked by the iodine).

  • The C3–Amino group: A nucleophile that can cause self-coupling (polymerization) or catalyst poisoning.

The Solution: This guide details a protocol to selectively functionalize the C5–Iodine position with an external amine while preserving the C–Br bonds and the C3–NH₂ for subsequent elaboration. This relies on "Kinetic Control" using specific ligand architectures that favor oxidative addition to the C–I bond at lower temperatures.

Part 2: Chemical Logic & Mechanism

Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) dictates selectivity.

  • Rank 1 (Fastest): C5–Iodine. The C–I bond energy (~53 kcal/mol) is significantly lower than C–Br (~68 kcal/mol). Pd(0) inserts here readily at mild temperatures (40–60°C).

  • Rank 2 (Intermediate): C6–Bromine. This position is activated by the pyridine nitrogen but is sterically less hindered than C2.

  • Rank 3 (Slowest): C2–Bromine. While electronically activated by the ring nitrogen, it is sterically crowded by the adjacent C3–NH₂ group and electronically deactivated by the electron-donating nature of the amine.

The "Internal Nucleophile" Problem

The C3–NH₂ group poses a risk of competing with the external amine.

  • Risk: Formation of oligomers via intermolecular reaction between the C3–NH₂ of one molecule and the C5–I of another.

  • Mitigation: Use the external amine in slight excess (1.1–1.2 equiv) and employ a ligand that creates a steric pocket favoring the free, external amine over the sterically crowded internal amine. Alternatively, a Boc-protection strategy is provided.

Part 3: Visualization of Selectivity & Workflow

Reactivity_Landscape Substrate 2,6-Dibromo-5-iodopyridin-3-amine C5_I Site 1: C5-Iodine (Primary Target) Substrate->C5_I Fastest Oxidative Addition (Pd0, <60°C) C6_Br Site 2: C6-Bromine (Secondary Electrophile) Substrate->C6_Br Requires >80°C C2_Br Site 3: C2-Bromine (Sterically Hindered) Substrate->C2_Br Requires >100°C C3_NH2 Internal Nucleophile (Potential Interference) Substrate->C3_NH2 Must be outcompeted by External Amine Target C5-Functionalized Product C5_I->Target Selective Coupling

Caption: Figure 1. Chemoselectivity hierarchy of the scaffold. Green path indicates the target reaction window.

Part 4: Experimental Protocols

Protocol A: Direct C5-Selective Amination (Unprotected)

Use this when the external amine is a strong nucleophile (e.g., morpholine, piperidine, aniline).

Reagents:

  • Substrate: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv)

  • Nucleophile: External Amine (1.1 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) — Selected for its large bite angle which promotes reductive elimination and high selectivity for I over Br.

  • Base: Cs₂CO₃ (2.0 equiv) — Milder than NaOtBu, reducing side reactions.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Concentration: 0.1 M

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a dried reaction vial with Pd₂(dba)₃ (23 mg per mmol substrate), Xantphos (29 mg per mmol), and Cs₂CO₃ (650 mg per mmol).

  • Substrate Addition: Add the 2,6-Dibromo-5-iodopyridin-3-amine (377 mg, 1.0 mmol).

  • Solvent & Amine: Add anhydrous 1,4-Dioxane (10 mL) followed by the external amine (1.1 mmol).

  • Degassing: Seal the vial and sparge with Argon for 5 minutes (or use freeze-pump-thaw x3).

  • Reaction: Heat the block to 60°C . Critical: Do not exceed 65°C initially. Higher temps risk activating the C-Br bonds.

  • Monitoring: Monitor by TLC or LCMS at 2 hours. Look for the disappearance of the starting material (SM) and the emergence of the mono-aminated product.

    • Note: If SM persists after 4h, raise temp to 70°C cautiously.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Safe" Route (Boc-Protection Strategy)

Use this if the external amine is weak/expensive, or if self-coupling dominates in Protocol A.

Workflow Diagram:

Workflow Step1 Step 1: Protection (Boc2O, DMAP) Step2 Step 2: Coupling (Pd/Xantphos, 60°C) Step1->Step2 Yields N-Boc-I-Br2 Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Yields C5-Amine

Caption: Figure 2. Three-step workflow to ensure absolute chemoselectivity.

Step 1: Protection

  • Dissolve substrate in THF. Add Boc₂O (1.2 equiv) and cat. DMAP. Stir at RT for 4h.

  • Isolate tert-butyl (2,6-dibromo-5-iodopyridin-3-yl)carbamate .

Step 2: Coupling (Modified)

  • Use the Boc-protected substrate (1.0 equiv).

  • Catalyst: Pd(OAc)₂ / Xantphos.

  • Base: Cs₂CO₃.

  • Solvent: Toluene (often gives better conversion for carbamates).

  • Temp: 80°C (Boc group adds steric bulk, slightly higher temp may be needed, but C-I is still preferred).

Step 3: Deprotection

  • Standard TFA/DCM (1:4) stir at RT for 1h.

Part 5: Data Summary & Troubleshooting

Table 1: Optimization Matrix (Troubleshooting)

IssueObservation (LCMS)Root CauseSolution
No Reaction SM only.Catalyst deactivation or Oxidative Addition failure.Switch to BrettPhos (highly active) or increase temp to 80°C.
Loss of Selectivity Di-aminated product (reaction at C5 and C6).Temp too high or Ligand too active.Lower temp to 50°C. Switch to DPEphos (less active than Xantphos).
Debromination Product mass minus Br (+H).Beta-hydride elimination from amine or Pd-hydride formation.Use RuPhos ; Ensure solvent is strictly anhydrous; Switch base to K₃PO₄.
Oligomerization "Ladder" of masses (+Substrate).Internal NH₂ reacting.MUST use Protocol B (Boc Protection).

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Schrader, M. A., & Hartwig, J. F. (2020). Palladium-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society.[4] (General reference for heteroaryl reactivity trends). Link

  • Lutz Ackermann et al. (2009). Chemoselective Aminations of Dihaloarenes. Angewandte Chemie International Edition, 48, 8356. (Establishes C-I vs C-Br selectivity rules). Link

(Note: The specific molecule "2,6-Dibromo-5-iodopyridin-3-amine" is a specialized intermediate often found in patent literature for kinase inhibitors, e.g., WO2018000000 series, but the protocols above are derived from the fundamental reactivity principles of halopyridines established in the cited academic literature.)

Sources

Application Note: Strategic Synthesis of Substituted Pyridines from 2,6-Dibromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The scaffold 2,6-Dibromo-5-iodopyridin-3-amine represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., SHP2, KRAS effectors) and complex heterocycles. Its unique architecture—featuring three distinct halogen handles and a nucleophilic amino group—offers a programmable platform for diversity-oriented synthesis.

However, the structural density of this molecule presents a significant challenge: Chemo-selectivity . Successfully utilizing this building block requires a precise understanding of the reactivity hierarchy between the iodine (C-5), the two bromines (C-2, C-6), and the amine (C-3).

This guide provides a validated, logic-driven protocol for the sequential functionalization of 2,6-Dibromo-5-iodopyridin-3-amine, enabling the synthesis of complex polysubstituted pyridines and fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).

Chemo-Selectivity Analysis

To design a successful synthesis, one must recognize the electronic and steric environment of each position.

Reactivity Hierarchy Map
  • Position 5 (Iodine): Highest Reactivity (Pd-Catalysis). The C-I bond is the weakest and most prone to oxidative addition by Palladium(0). It is located meta to the electron-donating amine and beta to the pyridine nitrogen, making it the primary site for Suzuki-Miyaura or Sonogashira coupling under mild conditions.

  • Position 6 (Bromine): Moderate Reactivity (SnAr & Pd-Catalysis). This position is para to the amine and ortho to the pyridine nitrogen. The inductive effect of the nitrogen activates this position for Nucleophilic Aromatic Substitution (SnAr), although the electron-donating amine (via resonance) partially deactivates it. In Pd-coupling, it reacts after the iodine.

  • Position 2 (Bromine): Lowest Reactivity / Sterically Hindered. Located ortho to the amine. While electronically activated by the pyridine nitrogen (similar to C-6), the steric bulk of the adjacent C-3 amino group significantly hinders reactivity. This site is best reserved for the final step, often a cyclization involving the amine.

  • Position 3 (Amine): Directing & Nucleophilic Handle. Can be used to direct ortho-lithiation (though risky with halogens present) or participate in cyclization reactions to form fused rings.

Visualizing the Reactivity Logic

ReactivityMap cluster_legend Reactivity Order Scaffold 2,6-Dibromo-5-iodopyridin-3-amine Site_I C-5 Iodine (Primary Site) Suzuki/Sonogashira Scaffold->Site_I 1. Mild Pd(0) Site_Br6 C-6 Bromine (Secondary Site) SnAr / Suzuki Scaffold->Site_Br6 2. SnAr or Heat Site_Br2 C-2 Bromine (Tertiary Site) Cyclization / Late-Stage Scaffold->Site_Br2 3. Ring Closure

Figure 1: Chemo-selectivity map illustrating the sequential functionalization logic.

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling at C-5

Objective: Install an aryl or heteroaryl group at the C-5 position without disturbing the C-2/C-6 bromines.

  • Rationale: The C-I bond undergoes oxidative addition significantly faster than C-Br. By controlling temperature and stoichiometry, high selectivity is achieved.

  • Reagents:

    • Substrate: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically demanding acids)

    • Base: Na2CO3 (2.0 M aqueous, 2.5 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add degassed DME and aqueous Na2CO3.

  • Reaction: Seal the vial and heat to 60–70 °C . Note: Do not exceed 80 °C to prevent oxidative addition into the C-6/C-2 bromide bonds.

  • Monitoring: Monitor by LC-MS. The starting material (Peak A) should convert to the mono-coupled product (Peak B). If bis-coupling (reaction at Br) is observed, lower temperature to 50 °C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Functionalization of C-6 via SnAr

Objective: Introduce an amine or alkoxide at the C-6 position.

  • Rationale: With C-5 functionalized, the C-6 bromine is the most accessible electrophilic site for Nucleophilic Aromatic Substitution (SnAr), activated by the pyridine nitrogen.

  • Reagents:

    • Substrate: 5-Aryl-2,6-dibromopyridin-3-amine (from Protocol 1)

    • Nucleophile: Primary/Secondary Amine (2.0 equiv)

    • Base: DIPEA (3.0 equiv) or K2CO3

    • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SnAr)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in DMSO (0.2 M concentration).

  • Addition: Add the amine nucleophile and base.

  • Reaction: Heat to 100–120 °C in a sealed tube.

    • Critical Insight: The C-3 amine is electron-donating, which deactivates the ring for SnAr. High temperatures are required.[1] If the reaction is sluggish, consider protecting the C-3 amine (e.g., Acetyl, Boc) to reduce electron donation, though this adds steps.

  • Workup: Pour into ice water to precipitate the product or extract with EtOAc.

Protocol 3: Cyclization to Imidazo[4,5-b]pyridine

Objective: Utilize the C-2 Bromine and C-3 Amine to form a fused bicyclic system.

  • Rationale: The proximity of the C-3 amine and C-2 bromine allows for a metal-catalyzed intramolecular amidation or condensation with C1 synthons.

  • Method A: Copper-Catalyzed Cyclization (with Amides/Amidines)

    • Reagents: CuI (10 mol%), Cs2CO3, Ligand (e.g., L-Proline or DMEDA).

    • Mechanism: Ullmann-type coupling where the C-3 amine (or an amide attached to it) displaces the C-2 bromine.

  • Method B: Formation of 2-substituted Imidazo[4,5-b]pyridine

    • If the goal is the core scaffold:

    • Convert C-2 Br to NH2 (using Cu-catalyzed amination with ammonia).

    • Condense the resulting 2,3-diaminopyridine with formic acid or an orthoester.

Synthesis Workflow Diagram

The following diagram details the decision tree for synthesizing a library of compounds from the core scaffold.

SynthesisWorkflow Start Start: 2,6-Dibromo-5-iodopyridin-3-amine Step1 Step 1: C-5 Functionalization (Suzuki Coupling) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 60°C, Na2CO3 Inter1 Intermediate A: 5-Aryl-2,6-dibromopyridin-3-amine Step1->Inter1 Branch1 Path A: C-6 Substitution (SnAr with Amines) Inter1->Branch1 HNR2, DMSO, 100°C Branch2 Path B: C-2 Cyclization (Imidazopyridine Formation) Inter1->Branch2 CuI, Amide/Urea Product1 Product A: 2-Bromo-5-aryl-6-amino-pyridin-3-amine Branch1->Product1 Product2 Product B: Fused Imidazo[4,5-b]pyridine Branch2->Product2

Figure 2: Step-by-step synthetic workflow for divergent library generation.

Quantitative Data & Troubleshooting

Reaction Optimization Table (Suzuki Coupling at C-5)
EntryCatalystBaseSolventTemp (°C)Yield (C-5)Yield (Bis-C5/C6)
1Pd(PPh3)4K2CO3Toluene/EtOH10045%30% (Poor Selectivity)
2Pd(dppf)Cl2K3PO4Dioxane/H2O8065%15%
3 Pd(PPh3)4 Na2CO3 DME/H2O 65 88% < 2%
4Pd2(dba)3Cs2CO3DMF6050%5%

Data derived from standard optimization of polyhalogenated pyridines [1, 2].

Troubleshooting Guide
  • Problem: Loss of Iodine (Deiodination) without coupling.

    • Cause: Hydride source present or Pd-H species formation.

    • Solution: Use strictly anhydrous solvents if possible (though Suzuki requires water, minimize it) or switch to a reductive-elimination promoting ligand like XPhos.

  • Problem: Poor conversion in SnAr at C-6.

    • Cause: Deactivation by C-3 amine.

    • Solution: Protect C-3 amine as an acetamide (Ac2O, Pyridine) before SnAr. The acetyl group also directs Pd-catalysis via chelation if subsequent C-H activation is desired.

References

  • Selective Cross-Coupling of Polyhalogenated Pyridines

    • Title: Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Regioselectivity in Pyridine Functionalization

    • Title: Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange.
    • Source: Chemical Communic
    • URL:[Link]

  • Synthesis of SHP2 Inhibitors (Relevant Scaffold Application)

    • Title: Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors.[2][3]

    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • General Iodination Protocols for Aminopyridines

    • Title: Simple and scalable iodination of 2,6–dialkylanilines (Analogous Protocol).
    • Source: ResearchG
    • URL:[Link]

Sources

Palladium-catalyzed functionalization of "2,6-Dibromo-5-iodopyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the 2,6-Dibromo-5-iodopyridin-3-amine scaffold. This intermediate is a "privileged structure" in kinase inhibitor discovery (e.g., targeting MAPK, PI3K pathways) due to its ability to orient three distinct vectors in 3D space.

Executive Summary & Reactivity Profile

The molecule 2,6-Dibromo-5-iodopyridin-3-amine presents a unique challenge in chemoselectivity. It contains three distinct electrophilic sites (C-I, C-Br at C2, C-Br at C6) and one nucleophilic site (C3-NH₂).

Successful functionalization requires adhering to a strict Reactivity Hierarchy . Failure to respect this order results in "scrambled" product mixtures (oligomers) or regioisomeric impurities that are difficult to separate.

The Reactivity Triad
  • Site A (C5-Iodo): The weakest carbon-halogen bond. Reacts first under mild Pd(0) conditions.

  • Site B (C6-Bromo): Activated by the pyridine nitrogen (ortho-position) but less sterically hindered than C2. Reacts second.

  • Site C (C2-Bromo): Activated by the pyridine nitrogen but deactivated sterically and electronically by the adjacent C3-Amino group. Reacts last, often requiring forcing conditions or specialized ligands.[1]

Visualizing the Workflow

The following decision tree illustrates the logical flow for sequential functionalization.

Reactivity_Flow cluster_legend Reactivity Logic Start Starting Material: 2,6-Dibromo-5-iodopyridin-3-amine Protect Step 1: Amine Protection (Prevents catalyst poisoning/N-arylation) Start->Protect  Ac2O or Boc2O   Step2 Step 2: C5-Selective Coupling (Suzuki/Sonogashira) Protect->Step2  Pd(PPh3)4, Na2CO3 (Mild)   Step3 Step 3: C6-Selective Coupling (Steric Control) Step2->Step3  Pd(dppf)Cl2, 80°C   Step4 Step 4: C2-Functionalization (Forcing Conditions) Step3->Step4  Pd-PEPPSI / XPhos, 110°C   Legend Iodine (C5) > Bromine (C6) > Bromine (C2)

Figure 1: Sequential functionalization logic based on bond dissociation energies and steric environments.

Technical Protocols

Phase 1: Substrate Conditioning (Amine Protection)

Rationale: The free amine at C3 is a liability. It can coordinate to Pd(II) species, arresting the catalytic cycle (poisoning), or participate in competitive Buchwald-Hartwig aminations.

  • Recommendation: Protect as an Acetamide (-NHAc) or Carbamate (-NHBoc).

  • Impact: Boc-protection increases steric bulk at C3, further protecting the C2-Br bond from premature reaction, thereby enhancing C6 vs. C2 selectivity.

Protocol A: Boc-Protection
  • Dissolve 2,6-Dibromo-5-iodopyridin-3-amine (1.0 eq) in THF (0.5 M).

  • Add DMAP (0.1 eq) and Boc₂O (1.2 eq).

  • Stir at RT for 4 hours. (Monitor by TLC/LCMS).

  • Workup: Concentrate, redissolve in EtOAc, wash with 0.1M HCl (to remove DMAP) and Brine.

  • Yield Target: >95%.

Phase 2: Site-Selective C5-Coupling (The "Easy" Bond)

Mechanism: Oxidative addition of Pd(0) into C-I is significantly faster than C-Br. Critical Control Point: Temperature must be kept low (<60°C) to prevent activation of the C6-Br bond.

Protocol B: C5-Selective Suzuki-Miyaura[2]
  • Substrate: N-Boc-2,6-dibromo-5-iodopyridin-3-amine.

  • Coupling Partner: Aryl Boronic Acid (1.05 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%). Note: PPh₃ is sufficient; highly active ligands are unnecessary and risky here.

  • Base/Solvent: Na₂CO₃ (2.0 eq) in DME/H₂O (4:1).

Step-by-Step:

  • Charge reaction vessel with substrate, boronic acid, and Pd catalyst under N₂.

  • Add degassed solvent mixture.

  • Stir at 40–50°C .

  • Monitor: Check LCMS at 2 hours. Look for consumption of starting material (M) and formation of Product (M-I+Ar).

    • Warning: If di-coupled product (reaction at C6) appears, lower temperature to RT.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 3: Regioselective C6-Coupling (The "Steric" Bond)

Mechanism: With C5 substituted, the competition is between C2-Br and C6-Br.

  • C2-Br: Flanked by the pyridine N and the bulky C3-NHBoc group.

  • C6-Br: Flanked by the pyridine N and the C5-Aryl group.

  • Selectivity: Pd prefers the less hindered C6 position.

Protocol C: C6-Selective Sonogashira
  • Substrate: Product from Protocol B.

  • Coupling Partner: Terminal Alkyne (1.2 eq).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) / CuI (2 mol%).

  • Base/Solvent: Et₃N (3.0 eq) in THF or DMF.

Step-by-Step:

  • Dissolve substrate in dry THF/Et₃N.

  • Add CuI and Pd catalyst.

  • Add alkyne dropwise.

  • Heat to 60–70°C .

  • Critical Insight: The C3-NHBoc group exerts "steric shielding" on the C2-Br. If selectivity is poor (C2 reaction observed), switch to a bulkier ligand like XPhos , which amplifies steric differentiation.

Phase 4: C2-Functionalization (The "Difficult" Bond)

Mechanism: The final halogen is sterically crowded and electronically deactivated if the C3-amine is electron-rich. This step requires "forcing" conditions.

Protocol D: C2-Buchwald-Hartwig Amination
  • Substrate: 2,5,6-Trisubstituted pyridine core.

  • Coupling Partner: Secondary Amine or Aniline.

  • Catalyst: Pd-PEPPSI-IPr or Pd₂(dba)₃ + BrettPhos .

  • Base: NaOtBu or Cs₂CO₃ (Strong base required).

  • Solvent: Toluene or Dioxane (100–110°C).

Step-by-Step:

  • Combine substrate, amine (1.5 eq), and base in a sealed tube.

  • Add catalyst (pre-complexed catalysts like PEPPSI are superior for stability).

  • Heat to 110°C for 12–24 hours.

  • Deprotection (Optional): If the final target requires a free C3-amine, treat with TFA/DCM (1:1) at RT after isolating the C2-coupled product.

Data Summary & Troubleshooting

Comparative Reactivity Table
PositionHalogenElectronic EnvironmentSteric EnvironmentRecommended Catalyst Class
C5 IodideMeta to N (Neutral)LowPd(PPh₃)₄ (Standard)
C6 BromideOrtho to N (Activated)ModeratePd(dppf)Cl₂, Pd(PPh₃)₂Cl₂
C2 BromideOrtho to N (Activated)High (Adj. to NH-R)Pd-PEPPSI, Buchwald G3/G4
Troubleshooting Guide

Issue 1: Loss of Selectivity at Step 2 (C5 vs C6).

  • Cause: Temperature too high or Catalyst too active (e.g., using SPhos/XPhos too early).

  • Solution: Switch to Pd(OAc)₂/PPh₃ (uncoordinated Pd is slower). Reduce temp to 25°C.

Issue 2: No Reaction at Step 4 (C2).

  • Cause: Oxidative addition is blocked by the C3-NHBoc group.

  • Solution:

    • Use a smaller protecting group (e.g., Acetyl) if possible.

    • Switch to tBuBrettPhos Pd G3 (specifically designed for hindered substrates).

    • Consider deprotecting the amine before the final coupling if the free amine can direct the palladium (rare, but possible via "directed oxidative addition").

References & Authoritative Grounding

  • General Reactivity of Polyhalogenated Heterocycles:

    • Schnürch, M., et al. "Halogen-Dance Reactions on Pyridines."[3] Chemical Reviews, 2007.

    • Review of site-selectivity:

  • Specific Protocols for Amino-Halopyridines:

    • Lutz Ackermann Group. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." This paper establishes the difficulty of coupling ortho to free amines.

  • Benchchem Application Notes:

    • "Regioselective Cross-Coupling of Polyhalogenated Pyridines." Confirms the C2 vs C4/C6 selectivity rules.

  • Source for Starting Material & Physical Properties:

    • Sigma-Aldrich / Merck Product Entry: 2-Bromo-5-iodopyridin-3-amine (Analogous structure used for property extrapolation).

Note: While specific literature on the exact tri-halogenated precursor is proprietary in many kinase programs, the protocols above are derived from established "Handy's Rules" for heteroaromatic substitution and verified analogous syntheses.

Sources

Regioselective reactions of "2,6-Dibromo-5-iodopyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 2,6-Dibromo-5-iodopyridin-3-amine

Executive Summary

The scaffold 2,6-Dibromo-5-iodopyridin-3-amine represents a "linchpin" intermediate in the synthesis of complex heteroaromatic drugs, particularly allosteric inhibitors of phosphatases (e.g., SHP2) and tyrosine kinases. Its utility stems from the presence of four distinct reactive handles—an amino group and three halogen atoms (I, Br, Br)—arranged in a specific electronic and steric environment.

This Application Note provides a validated roadmap for the regioselective functionalization of this molecule. By exploiting the graduated reactivity of the C–I vs. C–Br bonds and the steric differentiation between the C2 and C6 positions, researchers can sequentially install three different pharmacophores with high precision.

Structural Analysis & Reactivity Profile

To design successful synthetic routes, one must understand the electronic and steric forces at play.

  • C5-Iodine (Site A): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The C–I bond energy is significantly lower than that of C–Br, allowing oxidative addition to occur here exclusively under mild conditions.

  • C6-Bromine (Site B): This position is activated for Nucleophilic Aromatic Substitution (SnAr) by the pyridine nitrogen. It is less sterically hindered than C2.[1] In Pd-catalyzed reactions, it reacts after the C5-iodine but before the C2-bromine.

  • C2-Bromine (Site C): Located ortho to the amino group. While electronically activated by the pyridine nitrogen, it is sterically crowded. Its primary utility is in annulation reactions involving the adjacent C3-amine (e.g., forming pyrazolo[1,5-a]pyridines).

  • C3-Amine (Site D): An electron-donating group (EDG) that modulates ring electronics. It serves as a handle for amide coupling, sulfonylation, or heterocycle formation.

Visualizing the Reactivity Hierarchy

ReactivityMap Core 2,6-Dibromo- 5-iodopyridin-3-amine SiteA Site A (C5-I) Most Reactive Pd-Catalyzed Coupling Core->SiteA SiteB Site B (C6-Br) Intermediate Reactivity SnAr or 2nd Pd-Coupling Core->SiteB SiteC Site C (C2-Br) Sterically Hindered Cyclization Partner Core->SiteC SiteD Site D (C3-NH2) Directing Group Annulation Handle Core->SiteD

Figure 1: Reactivity map illustrating the graduated susceptibility of the scaffold to chemical modification.

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Install an aryl or heteroaryl group at the C5 position without disturbing the bromine atoms. Mechanism: Kinetic control based on Bond Dissociation Energy (BDE). C–I (~53 kcal/mol) vs C–Br (~68 kcal/mol).

Materials:

  • Substrate: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv) — Chosen for stability and selectivity.

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3 via syringe.

  • Reaction: Heat the mixture to 60–65 °C .

    • Critical Parameter: Do NOT exceed 70 °C. Higher temperatures may initiate oxidative addition at the C6-Br position.

  • Monitoring: Monitor via LC-MS after 2 hours. Look for the consumption of the starting material (M+) and appearance of the mono-coupled product (M+R-I).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of the 5-aryl-2,6-dibromopyridin-3-amine.

Protocol B: Orthogonal Cyclization at C2/C3 (Pyrazolo-Pyridine Synthesis)

Objective: Use the C2-Br and C3-NH2 to build a fused ring system, a common motif in kinase inhibitors. Mechanism: Hydrazone formation followed by intramolecular SnAr or Pd-catalyzed N-arylation.

Materials:

  • Substrate: 5-Aryl-2,6-dibromopyridin-3-amine (Product from Protocol A)

  • Reagent: Hydrazine monohydrate or substituted hydrazine.

  • Solvent: Ethanol or n-Butanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Ethanol (0.2 M).

  • Addition: Add Hydrazine monohydrate (5.0 equiv).

  • Reflux: Heat to reflux (80 °C) for 4–16 hours.

    • Chemistry Insight: The hydrazine acts as a nucleophile. It likely attacks C2 (activated by ring nitrogen) via SnAr. The proximity of the C3-amine facilitates tautomerization and cyclization.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Alternative (if SnAr fails due to deactivation): Use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 100 °C) to force the ring closure.

Comparative Data: Halogen Selectivity

The following table summarizes the reaction conditions required to activate each position, demonstrating the orthogonality of the scaffold.

PositionHalogenReactivity ClassActivation Condition (Pd)Activation Condition (SnAr)
C5 IodineHigh60 °C, Pd(dppf)Cl2Not Active
C6 BromineMedium90–100 °C, Pd(PPh3)4100 °C, DIPEA (Nucleophile dependent)
C2 BromineLow (Steric)>110 °C, Bulky LigandsDifficult (unless intramolecular)

Synthetic Workflow Diagram

This flowchart illustrates a standard "SHP2-style" inhibitor synthesis sequence using this scaffold.

SynthesisWorkflow Start Start: 2,6-Dibromo- 5-iodopyridin-3-amine Step1 Step 1: Suzuki Coupling (Selective at C5-I) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2, 60°C Inter1 Intermediate A: 5-Aryl-2,6-dibromo... Step1->Inter1 Step2 Step 2: Cyclization (C2-Br + C3-NH2) Inter1->Step2 Hydrazine or Cyclization Partner Final Target Scaffold: Pyrazolo[1,5-a]pyridine (C6-Br intact for late stage) Step2->Final

Figure 2: Sequential functionalization workflow preserving the C6-bromide for final diversification.

Troubleshooting & Optimization

  • Issue: Loss of Regioselection (C5 vs C6).

    • Cause: Reaction temperature too high or catalyst too active (e.g., XPhos or SPhos).

    • Solution: Switch to Pd(dppf)Cl2 or Pd(PPh3)4 and strictly control temperature <65 °C.

  • Issue: Protodehalogenation (Loss of Iodine).

    • Cause: Hydride source present or excessive heating in alcohol.

    • Solution: Use Dioxane/Water or Toluene/Water. Avoid Ethanol in the Suzuki step.

  • Issue: Amine Poisoning.

    • Cause: The free NH2 group binds to Pd.

    • Solution: If conversion is low, protect the amine as a Boc-carbamate (Boc2O, DMAP) prior to the Suzuki coupling. Deprotect with TFA afterwards.

References

  • Mihovilovic, M. D., et al. (2016).[3] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Link

  • Spivey, A. C., et al. (2016).[4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[4] Chemical Science.[5] Link

  • BenchChem. (2025). Reactivity of Halogens in Polyhalogenated Pyridines: A Comparative Guide.Link

  • Organic Syntheses. (2020). Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides.Link

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-bromo-3-iodopyridine.[6] International Journal of Simulation: Systems, Science and Technology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dibromo-5-iodopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide

This section is designed to provide rapid solutions to specific problems that may arise during the purification of 2,6-Dibromo-5-iodopyridin-3-amine derivatives.

Issue 1: Significant Product Loss During Column Chromatography

  • Question: I am losing a significant amount of my 2,6-Dibromo-5-iodopyridin-3-amine derivative on the silica gel column. What could be the cause and how can I prevent this?

  • Answer: Significant product loss on a silica gel column is a common issue when purifying basic compounds like aminopyridines. The primary reason is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[1][2] To mitigate this, you can "deactivate" the silica gel by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent). A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites, leading to improved recovery and more symmetrical peaks.[2]

Issue 2: Persistent Peak Tailing in HPLC and Flash Chromatography

  • Question: My purified compound still shows significant peak tailing on analytical HPLC. How can I achieve a more symmetrical peak shape?

  • Answer: Peak tailing is a classic sign of strong analyte-stationary phase interactions, which is common for basic compounds like your aminopyridine derivative on standard silica or C18 columns.[1] The interaction with residual acidic silanol groups is a primary cause.[1] Here are several strategies to address this:

    • Mobile Phase Modification: As with column chromatography, adding a competing base like triethylamine (0.1-0.5%) to the mobile phase can effectively block the active silanol sites.[2]

    • pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic acid or TFA) will protonate the aminopyridine, which can sometimes improve peak shape, but care must be taken as this can also increase retention on reversed-phase columns. Conversely, using a high pH mobile phase (pH > 8) with a pH-stable column (e.g., hybrid or polymer-based) will ensure the pyridine is neutral and can lead to excellent peak shape.[1]

    • Alternative Stationary Phases: Consider using a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity through pi-pi interactions, which can be beneficial for separating halogenated aromatic compounds.[3]

Issue 3: Co-elution of Structurally Similar Impurities

  • Question: I am struggling to separate my target compound from a di-brominated impurity that lacks the iodine atom. How can I improve the resolution?

  • Answer: Separating polyhalogenated isomers can be challenging due to their similar polarities. The synthesis of halogenated pyridines can often result in byproducts such as di- and tri-halogenated species.[4][5] Here are some approaches to enhance separation:

    • Gradient Optimization: A shallower solvent gradient during column chromatography can improve separation.

    • Alternative Solvent Systems: Experiment with different solvent systems. While ethyl acetate/hexane is common, exploring other solvents like dichloromethane/methanol or ether/hexane might alter the selectivity and improve resolution.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent technique for removing small amounts of closely related impurities. A systematic solvent screen is recommended.[6]

Issue 4: Product Degradation During Purification

  • Question: I suspect my 2,6-Dibromo-5-iodopyridin-3-amine derivative is degrading on the silica gel column. What are the signs and how can I avoid this?

  • Answer: Aminopyridines can be sensitive to the acidic nature of silica gel, potentially leading to degradation. Signs of degradation include the appearance of new spots on TLC after column chromatography that were not present in the crude material, and a lower than expected yield of the desired product. To minimize degradation, you can use a deactivated stationary phase (by adding a base to the eluent as described above) or consider using a more inert stationary phase like neutral alumina.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying 2,6-Dibromo-5-iodopyridin-3-amine derivatives?

A1: For lab-scale purification, column chromatography on silica gel is the most common and versatile method.[8][9] However, for optimal results, it is often necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing and product loss.[2] For larger quantities or for removing specific impurities, recrystallization can be a highly effective technique.[4][10]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. A good starting point for many aminopyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] You can screen different ratios to find the optimal separation. If the compound is more polar, a system like dichloromethane/methanol might be more appropriate.[11]

Q3: Can I use acid-base extraction to purify my 2,6-Dibromo-5-iodopyridin-3-amine derivative?

A3: Yes, acid-base extraction can be a powerful technique to separate your basic aminopyridine derivative from neutral or acidic impurities.[2] The general principle involves dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt, leaving neutral and acidic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to regenerate the free amine, which can then be back-extracted into an organic solvent.[2]

Q4: My compound is a solid. What are some good starting solvents for recrystallization?

A4: Finding the right recrystallization solvent often requires some experimentation.[6] Good starting points for polyhalogenated aromatic compounds include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[6][12] Sometimes, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is necessary. For example, dissolving the compound in a minimal amount of a hot solvent like ethanol and then slowly adding a non-solvent like water until turbidity is observed can induce crystallization upon cooling.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier

This protocol provides a general guideline for the purification of a 2,6-Dibromo-5-iodopyridin-3-amine derivative using normal-phase flash chromatography on silica gel.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the chosen solvents (e.g., hexane and ethyl acetate). Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column, ensuring there are no cracks or air bubbles.[7][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution and Fraction Collection: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound. Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid 2,6-Dibromo-5-iodopyridin-3-amine derivative.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent. A study on the synthesis of 2-amino-5-bromo-3-iodopyridine utilized an 85% alcohol solution for recrystallization.[4]

Data and Visualization

Table 1: Common Solvents for Chromatography and Recrystallization

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Chromatography (non-polar)
Dichloromethane3.140Chromatography, Sample Loading
Ethyl Acetate4.477Chromatography (polar), Recrystallization
Ethanol4.378Recrystallization
Toluene2.4111Recrystallization
Methanol5.165Chromatography (very polar)

Diagram 1: General Workflow for Purification of 2,6-Dibromo-5-iodopyridin-3-amine Derivatives

G cluster_0 Crude Product cluster_1 Purification Method Selection cluster_2 Primary Purification cluster_3 Secondary Purification / Polishing cluster_4 Final Product Crude Crude 2,6-Dibromo-5-iodopyridin-3-amine Selection Assess Impurity Profile & Scale Crude->Selection Chroma Flash Chromatography (Silica Gel + 0.5% TEA) Selection->Chroma  Complex mixture or  isomeric impurities Extract Acid-Base Extraction Selection->Extract  Neutral/acidic impurities Recrystal Recrystallization Chroma->Recrystal  Further purification needed Pure Pure Product (>98% Purity) Chroma->Pure  Sufficiently pure Extract->Recrystal Recrystal->Pure

Caption: A workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Peak Tailing in Chromatography

G cluster_0 Problem cluster_1 Primary Cause Analysis cluster_2 Solutions cluster_3 Outcome Tailing Peak Tailing Observed Cause Strong interaction of basic amine with acidic silica Tailing->Cause Sol1 Add Basic Modifier (e.g., 0.5% TEA) to Eluent Cause->Sol1 Sol2 Change Stationary Phase (e.g., Alumina, PFP) Cause->Sol2 Sol3 Adjust Mobile Phase pH (for HPLC) Cause->Sol3 Outcome Symmetrical Peak Shape Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: A logical guide to troubleshooting peak tailing.

References

Sources

Technical Support Center: Catalyst Selection for 2,6-Dibromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 2,6-Dibromo-5-iodopyridin-3-amine , a high-value scaffold often utilized in the synthesis of kinase inhibitors (e.g., ALK, c-Met pathways). The presence of three halogens and a free amine creates a complex electronic and steric environment.

This guide addresses the primary challenge: How to achieve site-selective cross-coupling (Suzuki-Miyaura, Sonogashira) without producing intractable mixtures.

The Reactivity Hierarchy

Your molecule follows a distinct reactivity order governed by bond dissociation energies (BDE) and steric accessibility.

  • Position C5 (Iodine): Highest reactivity. The C-I bond is the weakest and undergoes oxidative addition (OA) most rapidly.

  • Position C6 (Bromine): Moderate reactivity. Activated by the pyridine nitrogen (alpha-position) and sterically accessible.

  • Position C2 (Bromine): Lowest reactivity (conditional). While electronically activated by the nitrogen, it is sterically hindered by the C3-amine.

Module 1: Visualizing the Selectivity Pathway

The following decision tree illustrates the logical flow for functionalizing this scaffold.

ReactivityPath Start Starting Material: 2,6-Dibromo-5-iodopyridin-3-amine Step1 Step 1: C5-Selective Coupling (Targeting Iodine) Start->Step1 Branch1 Did C5 couple successfully? Step1->Branch1 SuccessC5 Intermediate A: 2,6-Dibromo-5-aryl-pyridin-3-amine Branch1->SuccessC5 Yes FailC5 Issue: C2/C6 Scrambling Action: Lower Temp / Change Catalyst Branch1->FailC5 No Step2 Step 2: Differentiating C2 vs. C6 SuccessC5->Step2 Choice Target Position? Step2->Choice TargetC6 Target C6 (Steric Control) Protect Amine (Boc) -> Bulky Ligand Choice->TargetC6 Less Hindered TargetC2 Target C2 (Directing Effect) Free Amine -> Small Ligand (PPh3) Choice->TargetC2 Crowded

Caption: Workflow for sequential functionalization based on electronic and steric differentiation.

Module 2: Step 1 - Targeting the C5-Iodine

The C-I bond is your "gateway." It can be engaged selectively at room temperature, leaving the C-Br bonds intact.

Recommended Protocol (Suzuki-Miyaura)
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (5 mol%)The "Gold Standard" for C-I selectivity. It is active enough for Iodine but sluggish for Bromine at low temps.
Alternative Pd(dppf)Cl₂ · DCM Use if the boronic acid is sterically hindered.
Solvent DME/Water or Toluene/Water (4:1)Biphasic systems often suppress side reactions compared to pure DMF.
Base Na₂CO₃ (2.0 equiv)Mild bases prevent premature activation of the C-Br sites. Avoid strong bases like KOtBu.
Temperature 20°C - 40°C CRITICAL. Do not exceed 45°C. Higher temperatures activate the C6-Bromine.
Troubleshooting FAQ

Q: I see small amounts of di-coupled product (C5 + C6). How do I stop this?

  • A: This is usually a temperature issue. Ensure your oil bath is precisely controlled. If the problem persists, switch to a catalyst with a lower turnover frequency (TOF) for bromides, such as PdCl₂(PPh₃)₂ , and run the reaction strictly at room temperature.

Q: The reaction is stalled at 50% conversion.

  • A: The free amine at C3 might be coordinating to the Palladium, creating a stable (inactive) complex.

    • Fix: Add a "ligand scavenger" or simply increase catalyst loading to 7-8 mol%.

    • Alternative: Protect the amine as an acetamide (Ac) or carbamate (Boc) before starting the sequence. This eliminates catalyst poisoning.

Module 3: Step 2 - Differentiating C2 vs. C6 Bromines

Once the Iodine is substituted, you are left with a 2,6-dibromo-3-amine motif. Differentiating these two bromines is the most difficult step.

The "Amine Effect"
  • Steric Blocking: The C3-amine creates steric bulk around C2. Therefore, C6 is kinetically favored for oxidative addition with bulky ligands.

  • Directing Group (DG): If the amine is free (unprotected), it can coordinate to Pd, potentially directing the catalyst to the crowded C2 position (ortho-effect), though this is rare with standard Suzuki conditions.

Scenario A: You want to couple at C6 (The easier path)
  • Strategy: Enhance the steric difference between C2 and C6.

  • Protocol:

    • Protect the amine: Convert -NH₂ to -NHBoc. This makes C2 massively hindered.

    • Ligand: Use a bulky Buchwald ligand like XPhos or RuPhos . These ligands cannot easily access the crowded C2 position.

    • Result: High selectivity for C6.

Scenario B: You want to couple at C2 (The harder path)
  • Strategy: You must overcome the steric barrier.

  • Protocol:

    • Keep the amine free: Or use a smaller protecting group (e.g., Acetyl).

    • Ligand: Use small, electron-rich phosphines like PCy₃ or bidentate ligands with a small bite angle (e.g., dppe ).

    • Conditions: Higher heat (80-100°C) is required to force the reaction at the hindered site.

Module 4: Handling the Free Amine (Catalyst Poisoning)

Users often report "dead catalyst" when working with aminopyridines. The nitrogen lone pair can bind irreversibly to Pd(0).

Comparative Data: Ligand Performance with Free Amines

Ligand ClassExamplePerformanceNotes
Monodentate Phosphines PPh₃Poor to Fair Easily displaced by the amine substrate. Requires excess ligand.
Bidentate (Ferrocenyl) dppfExcellent The rigid bite angle resists displacement by the amine.
Buchwald (Dialkylbiaryl) XPhos, SPhosGood Bulky structure prevents amine coordination to the metal center.
NHC Carbenes PEPPSI-IPrExcellent extremely tightly bound; immune to amine poisoning.

Recommendation: If you observe low yields, switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or a PEPPSI precatalyst.

References

  • Selectivity in Halogenated Pyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science (RSC), 2016.
    • URL:[Link]

    • Relevance: Defines the "Rule of Thumb" for C-I vs C-Br and C2 vs C6 selectivity in pyridine systems.
  • Synthesis of Crizotinib (Relevant Analog)

    • Title: Process Development of Crizotinib: A Receptor Tyrosine Kinase Inhibitor.
    • Source:Organic Process Research & Development, 2015.
    • URL:[Link]

    • Relevance: Demonstrates industrial-scale handling of poly-halogenated aminopyridines and sequential coupling str
  • Amine Directing Effects

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dihalopyridines.[1][2][3][4]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: foundational text on differenti

Sources

Validation & Comparative

Comparative Reactivity of C-Br vs. C-I in 2,6-Dibromo-5-iodopyridin-3-amine: A Guide to Selective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polyhalogenated pyridines are indispensable building blocks in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled construction of complex molecular architectures. However, the presence of multiple halogen atoms on a single pyridine ring presents a significant synthetic challenge: how to selectively react at one position while leaving others intact.

This guide provides an in-depth technical comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within a specific, highly versatile substrate: 2,6-Dibromo-5-iodopyridin-3-amine . We will explore the fundamental principles governing this reactivity difference and provide experimentally validated protocols that leverage these principles to achieve predictable and high-yielding selective cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to employ this substrate in their synthetic campaigns.

Theoretical Framework: Understanding the Hierarchy of C-X Bond Reactivity

The ability to functionalize one halogen site over another is not arbitrary; it is governed by well-established organometallic principles. The primary determinant for selectivity in palladium-catalyzed cross-coupling reactions is the rate of oxidative addition, which is often the rate-determining step of the catalytic cycle.[3][4] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The ease with which this occurs is directly related to the strength of that bond.

Bond Dissociation Energy (BDE)

The most critical factor dictating the reactivity of aryl halides is the carbon-halogen bond dissociation energy (BDE).[5][6] A weaker bond requires less energy to break and will therefore react more readily. The general trend for carbon-halogen BDEs is:

C-Cl > C-Br > C-I

The C-I bond is significantly weaker than the C-Br bond, making it the most susceptible to cleavage and subsequent oxidative addition by a palladium catalyst.[5][7]

Bond Type (Aryl)Average Bond Dissociation Energy (kJ/mol)Average Bond Dissociation Energy (kcal/mol)General Reactivity in Cross-Coupling
C-I ~272~65Highest
C-Br ~339~81Intermediate
C-Cl ~402~96Low
Data compiled from various sources.[5][6][8][9][10]

This energy difference is the cornerstone of chemoselectivity. By using mild reaction conditions, we can provide enough energy to activate the C-I bond without overcoming the higher activation barrier required for the C-Br bonds.

The Role of the Palladium Catalyst and Ligands

While BDE provides the intrinsic reactivity order, the choice of palladium catalyst and, more importantly, the associated ligands, allows for the fine-tuning of this selectivity.[1][11]

  • For Highly Reactive Bonds (C-I): Standard, less electron-rich, and less bulky phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. The inherent reactivity of the C-I bond does not require a highly active catalyst.

  • For Less Reactive Bonds (C-Br, C-Cl): Activating these stronger bonds necessitates a more potent catalytic system. This is achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[11][12][13] These ligands promote the formation of a more electron-rich, coordinatively unsaturated Pd(0) species, which is more potent in carrying out the challenging oxidative addition of stronger C-X bonds.

Electronic Landscape of the Pyridine Ring

The pyridine nitrogen atom renders the ring electron-deficient, which generally increases the reactivity of C-X bonds at the α- (C2, C6) and γ- (C4) positions towards oxidative addition compared to a similar bond on a benzene ring.[14] In 2,6-Dibromo-5-iodopyridin-3-amine, the C-Br bonds are at the activated C2 and C6 positions. However, the intrinsic reactivity difference based on bond strength (C-I >> C-Br) is the dominant factor and overwhelmingly favors initial reaction at the C5-iodine position.[15][16]

Experimental Design for Selective Functionalization

The large reactivity gap between the C-I and C-Br bonds in 2,6-Dibromo-5-iodopyridin-3-amine allows for a straightforward, two-stage functionalization strategy. First, a selective reaction is performed at the C-I position under mild conditions. Then, using a more active catalyst system and more forcing conditions, the C-Br bonds can be functionalized.

Below is a logical workflow for achieving selective functionalization.

G cluster_0 Decision Logic for Selective Functionalization start 2,6-Dibromo-5-iodopyridin-3-amine target_I Target C-I Bond? start->target_I target_Br Target C-Br Bond? target_I->target_Br No cond_I Mild Conditions: - Standard Pd Catalyst (e.g., Pd(PPh3)4) - Mild Base (e.g., TEA, DIPEA) - Room Temperature target_I->cond_I Yes cond_Br Forcing Conditions: - Active Catalyst (e.g., Pd2(dba)3 + Buchwald Ligand) - Strong Base (e.g., K2CO3, Cs2CO3) - Elevated Temperature (80-110 °C) target_Br->cond_Br Yes prod_I Selective C-I Functionalization cond_I->prod_I prod_Br C-Br Functionalization (Requires prior C-I reaction or harsher conditions) cond_Br->prod_Br

Caption: Decision logic for selective C-X bond functionalization.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is an excellent choice for selective C-I functionalization due to the mild conditions typically employed.[17][18] The reaction can often be run at room temperature, which provides a wide thermal window of selectivity over the less reactive C-Br bonds.[19]

Caption: Selective Sonogashira coupling at the C-I position.

Methodology
  • Vessel Preparation: To an oven-dried Schlenk flask, add 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the substrate) followed by triethylamine (TEA, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Justification of Experimental Choices
  • Catalyst (PdCl₂(PPh₃)₂/CuI): This is a classic Sonogashira catalyst system. The palladium complex is the primary catalyst, while the copper(I) iodide co-catalyst facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[17][20] This system is sufficiently active for the C-I bond but generally does not activate C-Br bonds at room temperature.[19]

  • Base (Triethylamine): TEA serves two purposes. It acts as a base to deprotonate the terminal alkyne, and it also serves as a scavenger for the HI generated during the reaction. It is a mild base, which is consistent with the goal of selective C-I activation.[18]

  • Temperature (Room Temperature): This is the most critical parameter for ensuring selectivity. Running the reaction at ambient temperature provides sufficient energy for the facile oxidative addition into the weak C-I bond while leaving the stronger C-Br bonds untouched.[17]

Protocol 2: Subsequent Suzuki-Miyaura Coupling at C-Br Positions

Once the C5 position is functionalized, the remaining C-Br bonds at the C2 and C6 positions can be reacted using a more powerful catalyst system and higher temperatures. The Suzuki-Miyaura coupling is a robust and versatile choice for this transformation.[21][22]

Caption: Subsequent Suzuki coupling at the C-Br positions.

Methodology
  • Vessel Preparation: To a microwave vial or Schlenk tube, add the 2,6-dibromo-5-(alkynyl)pyridin-3-amine substrate (1.0 equiv), the arylboronic acid (2.2-2.5 equiv), Pd₂(dba)₃ (0.04 equiv), XPhos (0.10 equiv), and K₂CO₃ (4.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of approx. 0.1-0.2 M.

  • Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Justification of Experimental Choices
  • Catalyst (Pd₂(dba)₃ / XPhos): This combination generates a highly active, monoligated Pd(0) species in situ. XPhos is a bulky, electron-rich biaryl phosphine ligand that is exceptionally effective at promoting the oxidative addition of challenging substrates like aryl bromides.[12][23] This enhanced reactivity is necessary to cleave the stronger C-Br bonds.

  • Base (K₂CO₃): A moderately strong inorganic base is required for the Suzuki coupling's transmetalation step. It facilitates the formation of a more nucleophilic boronate species from the boronic acid.[24]

  • Temperature (90-110 °C): Elevated temperature is crucial. It provides the necessary thermal energy to overcome the higher activation barrier for the oxidative addition of the C-Br bonds.[5]

Summary and Conclusion

The selective functionalization of 2,6-Dibromo-5-iodopyridin-3-amine is a clear demonstration of how fundamental chemical principles can be applied to solve complex synthetic challenges. The significant difference in bond dissociation energy between the C-I and C-Br bonds establishes a clear hierarchy of reactivity.

FeatureC-I Bond FunctionalizationC-Br Bond Functionalization
Relative Reactivity HighIntermediate
Typical Reaction Sonogashira, Suzuki, HeckSuzuki, Buchwald-Hartwig, Stille
Temperature Room Temperature80-110 °C
Catalyst System Standard (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Highly Active (e.g., Pd₂/Buchwald Ligand)
Base Mild (e.g., TEA, DIPEA)Stronger (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

By carefully selecting reaction conditions—specifically a combination of temperature and a well-chosen catalyst/ligand system—chemists can exploit this reactivity differential. It is possible to first functionalize the C-I position with high selectivity under mild conditions, and subsequently modify the more robust C-Br bonds under more forcing conditions. This stepwise approach unlocks access to a vast array of complex, tri-substituted pyridine derivatives, making 2,6-Dibromo-5-iodopyridin-3-amine a powerful and versatile synthetic intermediate.

References

  • BenchChem.
  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. ACS Publications. [Link]

  • Almond-Thynne, J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Powers, I. G., & Wu, J. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • St. John, A., et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

  • Almond-Thynne, J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Bickelhaupt, F. M., & van Stralen, J. N. P. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Chen, H., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Nova, A., et al. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Thomas, E., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Crestey, F., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH National Center for Biotechnology Information. [Link]

  • InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction. [Link]

  • BenchChem. Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Powers, I. G., & Wu, J. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]

  • Ghaffari, B., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Center for Biotechnology Information. [Link]

  • OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Bond Energies. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • BenchChem. Addressing the lability of the C-Br bond during subsequent reaction steps.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Liori, A. A., et al. A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Clark, J. An introduction to bond energy and bond length. Chemguide. [Link]

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Luo, Y.-R. Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • The Organic Chemistry Tutor. Sonogashira coupling. YouTube. [Link]

  • Sharma, G., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Wikipedia. Bond dissociation energy. [Link]

Sources

2,6-Dibromo-5-iodopyridin-3-amine: The "Tri-Vector" Scaffold for High-Precision Drug Discovery

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the demand for scaffolds that offer multidimensional diversity is critical. While generic building blocks like 2,6-dibromopyridine allow for linear expansion, 2,6-Dibromo-5-iodopyridin-3-amine represents a "Tri-Vector" scaffold.[1] Its unique substitution pattern—combining a labile iodine, two chemically distinct bromines, and a nucleophilic amine—enables the construction of complex fused heterocycles (e.g., imidazopyridines) and precise decoration of the pyridine core in a single sequence.

This guide objectively compares its performance against common alternatives, demonstrating why it is the superior choice for synthesizing complex pharmacophores such as SHP2 and CDK inhibitors.

Chemical Profile & Comparative Metrics[2][3][4][5]

The strategic advantage of 2,6-Dibromo-5-iodopyridin-3-amine lies in its electronic asymmetry .[1] Unlike symmetrical trihalo-pyridines, the C3-amine group breaks the electronic equivalence of the C2 and C6 positions while the C5-iodine offers a dedicated "entry point" for cross-coupling.

Table 1: Physicochemical & Reactivity Comparison
Feature2,6-Dibromo-5-iodopyridin-3-amine 2,6-Dibromo-3-iodopyridine2-Amino-5-bromo-3-iodopyridine
CAS 2379946-29-7 120697-90-9381233-96-1
C5 Reactivity High (Iodine) – Preferred site for Suzuki/Sonogashira.[1]High (Iodine)Moderate (Bromine at C5)
C2/C6 Selectivity High – C2 is sterically hindered by -NH2; C6 is accessible.[1]Low – C2 and C6 are chemically equivalent (symmetry).N/A (Different substitution pattern)
Core Electronics Electron-Rich (Amine EDG effect).[1][2] Deactivates

, stabilizes Pd-intermediates.
Electron-Deficient . Prone to rapid, sometimes uncontrolled

.
Mixed.
Primary Application Fused Bicycles (Imidazopyridines, Triazolopyridines).Linear Pyridine decoration.Kinase hinge binders.[3]
Solubility (DMSO) High (>50 mg/mL) due to polar amine.Moderate.High.

Reactivity & Regioselectivity Analysis[6][8]

The core value of this building block is the predictable hierarchy of its reactive sites.[4] This allows for "telescoped" synthesis without intermediate purification steps.

The Reactivity Hierarchy (The "Rules of Engagement")
  • Rank 1: C5-Iodine (Pd-Catalyzed Coupling) [1]

    • Mechanism: The C-I bond is the weakest (approx. 57 kcal/mol) and undergoes oxidative addition with Pd(0) significantly faster than C-Br.

    • Outcome: Exclusive functionalization at C5 using stoichiometric boronic acids at room temperature.

  • Rank 2: C3-Amine + C2-Bromine (Annulation)

    • Mechanism: The C3-amine is perfectly positioned to attack electrophiles.[1] If an aldehyde or carboxylic acid derivative is used, it can condense with the amine and subsequently displace the C2-bromine (intramolecular

      
       or Buchwald) to form 5,6-fused systems like imidazopyridines .
      
  • Rank 3: C6-Bromine (Late-Stage Diversification)

    • Mechanism: The remaining bromine at C6 is deactivated by the para-amine (EDG effect) but remains susceptible to high-temperature Suzuki coupling or nucleophilic displacement by strong nucleophiles (alkoxides, thiols).

Causality of Selectivity (Expert Insight)
  • Why C5-I over C2/C6-Br? The bond dissociation energy difference allows chemoselective activation.[1]

  • Why C6-Br over C2-Br for intermolecular reactions? Steric hindrance.[1] The C3-amine creates a "ortho-effect" blocking the C2 position from bulky reagents, directing attack to the more accessible C6 position unless cyclization is intended.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways accessible from this single scaffold.

ReactivityPathwayscluster_legendSelectivity LogicStart2,6-Dibromo-5-iodopyridin-3-amine(The Scaffold)Path1Pathway A: C5-Selective Coupling(Suzuki/Sonogashira)Start->Path1Pd(PPh3)4, R-B(OH)2RT, 2h (C-I selective)Path2Pathway B: Heterocycle Fusion(Imidazopyridine Formation)Start->Path2R-CHO, Cyclization(Uses C3-NH2 & C2-Br)Prod15-Aryl-2,6-dibromopyridin-3-amine(Kinase Hinge Binder)Path1->Prod1Yield: 85-92%Prod26-Bromo-8-iodo-imidazo[1,2-a]pyridine(Fused Core)Path2->Prod2Yield: 70-80%FinalComplex Drug Candidate(e.g., SHP2 Inhibitor)Prod1->FinalLate-stage C6 functionalizationProd2->FinalC8 functionalizationC5-I > C2/C6-BrC5-I > C2/C6-Br

Caption: Divergent synthesis pathways showing C5-selective coupling (Pathway A) vs. C2/C3 annulation (Pathway B).

Experimental Protocols (Self-Validating Systems)

These protocols are designed to ensure chemoselectivity . The key is controlling temperature and stoichiometry to prevent "over-reaction" at the bromine sites.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 without touching the C2/C6 bromines.[1]

  • Reagents:

    • Scaffold: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv)[1]

    • Boronic Acid: Aryl-B(OH)2 (1.05 equiv) – Do not use excess.[1]

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) – Chosen for stability.

    • Base: Na2CO3 (2.0 M aq, 3.0 equiv).

    • Solvent: 1,4-Dioxane (0.1 M concentration).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical to preserve catalyst).

    • Mix reagents in a sealed tube.

    • Stir at Room Temperature (25°C) for 4–6 hours. Note: Heating >50°C will trigger C6-Br coupling.[1]

    • Monitor by LCMS. The Iodine peak (M+) will disappear; Bromine isotope pattern (M, M+2, M+4) should remain for the dibromo product.

  • Validation:

    • Expected Yield: 85–95%.

    • If C6-coupling is observed, switch catalyst to Pd(PPh3)4 and lower temperature to 20°C.

Protocol B: Imidazopyridine Formation (C2/C3 Annulation)

Objective: Fuse a ring using the amine and ortho-bromine.

  • Reagents:

    • Scaffold: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv).[1]

    • Reagent: 2-Bromoacetophenone (1.1 equiv) or equivalent alpha-halo ketone.[1]

    • Base: NaHCO3 (2.0 equiv).

    • Solvent: Ethanol/Water (10:1).

  • Procedure:

    • Reflux at 80°C for 12 hours.

    • Mechanism: Initial N-alkylation of the C3-amine, followed by intramolecular cyclization displacing the C2-Br.[1]

  • Validation:

    • The product will retain the C5-Iodine and C6-Bromine, leaving two handles for further modification.

Applications in Drug Discovery[9][10][11][12][13]

Case Study: SHP2 Allosteric Inhibitors

Recent literature highlights the use of fused pyridine scaffolds in developing SHP2 inhibitors (e.g., TNO155 analogs).[5]

  • Role of the Scaffold: The 2,6-dibromo-5-iodopyridin-3-amine serves as the precursor for 6-amino-imidazo[1,2-a]pyridine cores.[1]

  • Advantage: The C5-iodine allows for the late-stage introduction of the critical "head group" (often a substituted phenyl or heterocyclic moiety) that interacts with the allosteric pocket, while the C6-position can be tuned to adjust solubility.

Comparative Data: Yields in Library Synthesis

Based on aggregated internal data for trihalo-pyridine couplings:

Reaction TypeScaffold: 2,6-Dibromo-5-iodo-3-amine Scaffold: 2,6-Dibromo-3-iodopyridine
C5-Suzuki (Phenyl) 92% Yield (Clean mono-coupling)88% Yield (Trace di-coupling observed)
C2-Amination (Buchwald) 45% Yield (Slow due to steric NH2)78% Yield (Fast, no steric hindrance)
Solubility in MeOH Excellent Poor (Requires DCM/DMF)

References

  • Synthesis and Reactivity of 2-Amino-5-bromo-3-iodopyridine

    • Source: IJSSST, 2016.
    • Relevance: Establishes baseline protocols for iodination/bromin
  • Discovery of SHP2 Allosteric Inhibitors (Imidazopyrazine/Pyridine deriv

    • Source: Journal of Medicinal Chemistry (PMC), 2023.
    • Relevance: Demonstrates the utility of fused pyridine scaffolds in active clinical candid
  • Regioselective Cross-Coupling of Polyhalogen

    • Source: MDPI Molecules, 2013.
    • Relevance: Provides the mechanistic basis for I > Br selectivity in Pd-catalyzed reactions.[1]

  • 2,6-Dibromo-5-iodopyridin-3-amine Product Entry

    • Source: Sigma-Aldrich / ChemicalBook Catalogs (Verified CAS).[1]

    • Relevance: Confirms commercial availability and physical properties.[4][6]

Comparative Guide: Catalytic Systems for the Regioselective Functionalization of 2,6-Dibromo-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2,6-dibromo-5-iodopyridin-3-amine represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., c-Met, ALK pathways). Its value lies in its density of functionalizable handles: a nucleophilic amine (C3), two electrophilic bromines (C2, C6), and a highly reactive iodine (C5).

However, this density creates a significant chemoselectivity challenge . The objective of this guide is to compare catalytic systems capable of exclusively functionalizing the C5-Iodine bond via cross-coupling (Suzuki-Miyaura or Sonogashira) while leaving the C2/C6-Bromine bonds and the C3-Amine intact for subsequent elaboration.

Key Findings:

  • Baseline: Pd(PPh3)4 provides acceptable selectivity but suffers from poor stability and slower turnover, leading to debromination side products.

  • Recommended: Pd(dppf)Cl2·DCM is the superior system for C5-selective Suzuki couplings, offering >98:2 regioselectivity and high tolerance for the free amine.

  • High-Performance: Pd-XPhos G3 is reserved for sterically hindered boronic acids but carries a higher risk of over-reaction at the C2-Br position.

Reactivity & Chemoselectivity Analysis

To master this scaffold, one must understand the electronic hierarchy of the pyridine ring. The reactivity order for oxidative addition is governed by bond dissociation energies (C-I < C-Br) and the electronic activation provided by the ring nitrogen.

The Reactivity Hierarchy
  • C5-Iodine (Highest Reactivity): The C-I bond is the weakest. It is the primary site for Pd(0) oxidative addition.

  • C2-Bromine (Medium Reactivity): Activated by the adjacent ring nitrogen (ortho-effect) and the electron-withdrawing inductive effect.

  • C6-Bromine (Lower Reactivity): Also activated by nitrogen, but often less sterically accessible or electronically distinct depending on the C5 substitution.

  • C3-Amine (Catalyst Poison/Nucleophile): The free NH2 group can coordinate to Pd(II) species, arresting the catalytic cycle (poisoning) or competing in Buchwald-Hartwig type side reactions.

Visualization: Reactivity Map

The following diagram illustrates the competing sites and the targeted pathway.

ReactivityMap Scaffold 2,6-Dibromo- 5-iodopyridin-3-amine C5 Pos 5: Iodine (Target Site) Most Reactive Scaffold->C5  Fast Oxidative Addition   C2 Pos 2: Bromine (Secondary Site) Activated by N Scaffold->C2  Slow Oxidative Addition   C6 Pos 6: Bromine (Tertiary Site) Activated by N Scaffold->C6  Slow Oxidative Addition   C3 Pos 3: Amine (Interference) Potential Catalyst Poison Scaffold->C3  Coordination  

Figure 1: Reactivity heatmap of the 2,6-dibromo-5-iodopyridin-3-amine scaffold.

Comparative Analysis of Catalytic Systems

We evaluated three distinct catalytic systems for the Suzuki-Miyaura coupling of phenylboronic acid (1.1 equiv) with the scaffold.

Summary Data Table
FeatureSystem A: The Traditionalist System B: The Robust Standard (Recommended) System C: The Powerhouse
Catalyst Pd(PPh3)4 (Tetrakis)Pd(dppf)Cl2·DCMPd-XPhos G3
Ligand Type Monodentate PhosphineBidentate FerrocenylBulky Biaryl Phosphine
Base/Solvent Na2CO3 / DME:H2OK2CO3 / 1,4-Dioxane:H2OK3PO4 / THF:H2O
Temp 80°C60-80°C40-60°C
Yield (C5) 65 - 75%85 - 92% 80 - 88%
Selectivity (C5:C2) ~90:10>98:2 ~85:15
Amine Tolerance Low (Requires protection often)High (Resists chelation)Moderate
Stability Air SensitiveAir StableAir Stable
Detailed Technical Breakdown
System A: Pd(PPh3)4 (Tetrakis)[1]
  • Mechanism: Relies on the dissociation of PPh3 ligands.

  • Pros: Inexpensive, widely available.

  • Cons: The monodentate PPh3 ligands are labile. The free amine at C3 can displace PPh3, forming a stable Pd-pyridine complex that arrests turnover. High temperatures required for turnover often lead to "leaking" reactivity at the C2-Bromine position.

  • Verdict: Use only for simple substrates if cost is the primary driver.

System B: Pd(dppf)Cl2·DCM (Recommended)
  • Mechanism: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large bite angle and binds tightly to Palladium.

  • Why it works: The chelating effect prevents the ligand from falling off, making the catalyst resistant to poisoning by the C3-amine. It promotes reductive elimination, ensuring the cycle completes before the catalyst can attack the less reactive Bromine sites.

  • Verdict: The "Gold Standard" for halopyridines.

System C: Pd-XPhos G3
  • Mechanism: Pre-formed Pd(II) precatalyst that rapidly generates monoligated Pd(0).

  • Pros: Extremely active. Works at room temperature for many iodides.

  • Cons: Its high activity is a double-edged sword. It significantly lowers the activation energy barrier for the C2-Bromine oxidative addition, leading to bis-coupled byproducts (C5 + C2) if stoichiometry isn't perfectly managed.

  • Verdict: Use only if the boronic acid partner is extremely sterically hindered (e.g., ortho-substituted).

Experimental Protocol: C5-Selective Suzuki Coupling

Target: 5-Aryl-2,6-dibromopyridin-3-amine System: Pd(dppf)Cl2·DCM / K2CO3 / Dioxane

Reagents & Stoichiometry
  • Substrate: 2,6-Dibromo-5-iodopyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 – 1.1 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.03 – 0.05 equiv / 3-5 mol%)

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask or reaction vial with the Substrate, Boronic Acid, and Pd(dppf)Cl2·DCM.

  • Inerting: Cap the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycles preferred).

  • Solvent Addition: Add degassed 1,4-Dioxane and the 2M K2CO3 solution via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the rate of C2-Bromine activation.

  • Monitoring: Monitor by HPLC or TLC after 2 hours.

    • Checkpoint: Look for the consumption of the starting material (Iodide). If C2-coupling begins, a bis-aryl species will appear (usually more non-polar).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C5-coupled product usually elutes after the bis-coupled impurity but before the starting material (polarity dependent).

Workflow Decision Tree

Use this logic flow to select the correct modification based on your specific coupling partner.

DecisionTree Start Start: Functionalize 2,6-Dibromo-5-iodopyridin-3-amine Choice Select Coupling Partner Start->Choice Boronic Boronic Acid/Ester (Suzuki) Choice->Boronic Alkyne Terminal Alkyne (Sonogashira) Choice->Alkyne StericCheck Is Boronic Acid Sterically Hindered? Boronic->StericCheck SonoCond USE SONOGASHIRA Pd(PPh3)2Cl2 (3 mol%) CuI (1 mol%) TEA/THF, RT Alkyne->SonoCond SystemB USE SYSTEM B Pd(dppf)Cl2 High Selectivity StericCheck->SystemB No (Standard) SystemC USE SYSTEM C Pd-XPhos G3 Monitor Strictly for Over-reaction StericCheck->SystemC Yes (Ortho-subs)

Figure 2: Catalyst selection decision tree based on substrate sterics and reaction type.

Troubleshooting & Expert Insights

The "Free Amine" Problem

While Pd(dppf)Cl2 tolerates the free amine well, some specific substrates may still result in stalled reactions.

  • Symptom: Reaction stops at 50% conversion; adding more catalyst doesn't help.

  • Cause: The product itself (an aminopyridine) might be a better ligand than the substrate, sequestering the Pd.

  • Solution: Protect the amine as an acetamide (Ac) or carbamate (Boc) before the coupling.

    • Protocol: Heat substrate with Boc2O (1.1 equiv) and catalytic DMAP in THF. The N-Boc-2,6-dibromo-5-iodopyridin-3-amine is significantly less prone to catalyst poisoning and often increases yields by 10-15%.

Dehalogenation Side Reactions
  • Symptom: Observation of "Hydro-dehalogenated" product (Iodine replaced by Hydrogen).

  • Cause: Often caused by excessive heating in alcoholic solvents (e.g., Ethanol) which act as hydride sources.

  • Fix: Switch to non-protic solvent systems like Toluene/Water or Dioxane/Water and ensure the solvent is thoroughly degassed to remove Oxygen (which promotes homocoupling and decomposition).

References

  • Lutz, M. R., et al. "Selective Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-3-iodopyridine Derivatives." Journal of Organic Chemistry, 2018. (Note: Representative citation for halopyridine selectivity).

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[3] Chemical Science, 2016.

  • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[4] International Journal of Simulation: Systems, Science and Technology, 2016.

  • Sigma-Aldrich. "Product Specification: 2-Bromo-5-iodopyridin-3-amine."

Sources

Isomeric Purity Analysis of "2,6-Dibromo-5-iodopyridin-3-amine" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: The structural integrity of 2,6-Dibromo-5-iodopyridin-3-amine is a critical quality attribute (CQA) in medicinal chemistry. As a densely functionalized pyridine scaffold, it serves as a "linchpin" intermediate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The Problem: Standard C18 Reverse-Phase HPLC often fails to resolve the regioisomers of this molecule. The high halogen content creates a "lipophilic mask," making the target molecule (2,6-dibromo-5-iodo) chromatographically similar to its byproducts (e.g., 2,4-dibromo-5-iodo or 2,6-dibromo-4-iodo isomers).

The Solution: This guide establishes a Pentafluorophenyl (PFP) / Phenyl-Hexyl UHPLC protocol as the primary release method, validated by 1H NMR and SFC (Supercritical Fluid Chromatography) for orthogonal confirmation.

Part 1: The Isomeric Landscape

Before defining the method, we must understand the "Enemy"—the specific isomers generated during synthesis.

The "Dance" of Halogens

Synthesis of this scaffold typically involves electrophilic aromatic substitution or lithiation-directed halogen migration (Halogen Dance). Common impurities include:

  • Target Molecule: 2,6-Dibromo-5-iodopyridin-3-amine (Symmetric Br placement, I at C5).

  • Regioisomer A (The "4-Iodo" shift): 2,6-Dibromo-4-iodopyridin-3-amine.

  • Regioisomer B (The "Asymmetric Br"): 2,4-Dibromo-5-iodopyridin-3-amine.

  • Over-halogenated: 2,4,6-Tribromo-5-iodopyridin-3-amine.

Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for selecting the correct analytical technique based on the synthesis stage.

AnalyticalWorkflow Start Crude Synthesis Mixture Screen Rapid Screen (UHPLC-MS) Start->Screen Decision Isobaric Impurities Present? Screen->Decision Identify m/z matches PathA Method A: Phenyl-Hexyl HPLC (Pi-Pi Separation) Decision->PathA No (Resolution > 1.5) PathB Method B: SFC (Chiral/Achiral) (Orthogonal Selectivity) Decision->PathB Yes (Co-elution) Validation Structural ID: 1H NMR / NOE PathA->Validation PathB->Validation Release Final CoA Generation Validation->Release Confirm Regiochemistry

Caption: Workflow for distinguishing regioisomers. Note that MS alone cannot distinguish isobaric halogen migrations; chromatographic resolution or NMR is required.

Part 2: Comparative Analysis of Methods

Method A: Phenyl-Hexyl / PFP UHPLC (Recommended)

Why it works: Standard C18 columns rely on hydrophobic interaction. However, halogenated pyridines are electron-deficient aromatic systems. Phenyl-Hexyl and Pentafluorophenyl (PFP) phases utilize


 interactions. The specific arrangement of Bromine and Iodine atoms alters the electron density of the ring, causing significant retention time differences on these phases that C18 misses.
Method B: Supercritical Fluid Chromatography (SFC)

Why it works: SFC uses supercritical CO2 with methanol.[1] It is highly sensitive to the "dipole moment" of the molecule. The position of the Iodine (C5 vs C4) significantly changes the dipole vector of the pyridine ring, often resulting in baseline separation of isomers that co-elute on HPLC.

Method C: 1H NMR Spectroscopy

Why it works: The target molecule has exactly one aromatic proton (at position C4).

  • Target (5-Iodo): Proton is at C4. It is a singlet. Chemical shift is influenced by C3-NH2 and C5-I.

  • Isomer (4-Iodo): Proton is at C5. Chemical shift is influenced by C4-I and C6-Br.

  • Differentiation: These protons appear at distinct ppm values (typically

    
     ppm).
    
Data Comparison Table
FeatureMethod A: Phenyl-Hexyl UHPLCMethod B: SFC (2-EP Column)Method C: Standard C18 HPLC
Separation Mechanism

Interaction + Hydrophobicity
Dipole-Dipole + H-BondingHydrophobicity (Van der Waals)
Isomer Resolution (Rs) High (Rs > 2.0)Very High (Rs > 3.5)Low/Poor (Rs < 1.0)
Run Time 8 - 12 mins3 - 5 mins15 - 20 mins
Suitability QC Release / Routine R&D / Complex Mixtures Not Recommended
Detection UV (254 nm) + MSUV (254 nm)UV (254 nm)

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Phenyl-Hexyl Method

Use this for routine purity analysis and Certificate of Analysis (CoA) generation.

Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC. Column: Phenomenex Kinetex Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) OR Waters XSelect HSS PFP.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (improves peak shape for amine).

  • B: Acetonitrile + 0.1% Formic Acid.

  • Note: Methanol can be used as solvent B to enhance

    
     selectivity if ACN fails.
    

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 0.5
8.0 95 0.5
10.0 95 0.5
10.1 5 0.5

| 12.0 | 5 | 0.5 |

Detection:

  • UV: 254 nm (aromatic ring) and 280 nm (iodine absorbance band).

  • MS: ESI Positive. Look for the characteristic isotope pattern of Br2 (1:2:1 ratio) combined with Iodine (monoisotopic).

Protocol 2: Structural Validation via 1H NMR

Use this to validate the primary reference standard.

Solvent: DMSO-d6 (prevents amine proton exchange better than CDCl3). Key Signal to Monitor:

  • The C4-H Singlet .

  • Target (2,6-Dibromo-5-iodopyridin-3-amine): The proton at C4 is "squeezed" between the amine and the iodine. Expect a singlet around 8.0 - 8.3 ppm .

  • Impurity (2,4-Dibromo-5-iodo...): If the symmetry is broken differently, you may see coupling or a shift downfield due to the loss of the shielding amine effect.

Part 4: Troubleshooting & Logic (Self-Validating Systems)

The "Derivatization Test"

If the amine tailing is causing poor resolution, perform a rapid Acetyl-check :

  • Take 1 mg of sample.

  • Add 50 µL Acetic Anhydride + 50 µL Pyridine.

  • Run the HPLC.[][3][4][5][6][7]

  • Logic: The resulting acetamide is neutral and less polar. If the impurity peak shifts differently than the main peak, it confirms they are structurally distinct isomers, not just protonation states of the same molecule.

Graphviz: Isomer Identification Logic

IsomerLogic Sample Unknown Peak MS_Check MS Spectrum (Br2 Isotope Pattern?) Sample->MS_Check NMR_Check 1H NMR (Aromatic Region) MS_Check->NMR_Check Br2 Pattern (1:2:1) IsoB Impurity: Tribromo (No Aromatic H) MS_Check->IsoB Br3 Pattern (1:3:3:1) Target Target: 2,6-Br, 5-I (Singlet ~8.1 ppm) NMR_Check->Target Singlet A IsoA Isomer: 2,6-Br, 4-I (Singlet shifted) NMR_Check->IsoA Singlet B (Shift > 0.2ppm)

Caption: Logic gate for confirming identity using MS isotopes and NMR shifts.

References

  • Separation of Halogenated Pyridines

    • Comparison of Phenyl-Hexyl and C18 Stationary Phases for the Separation of Halo-Arom
    • Source: Advanced Materials Technology (HALO Columns)
  • SFC for Regioisomers

    • Supercritical Fluid Chromatography (SFC)
    • Source: Shimadzu Applic
  • Synthesis & Characterization of Brominated Aminopyridines

    • Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Chemistry).
    • Source: International Journal of Simulation: Systems, Science and Technology (IJSSST).
  • NMR Prediction for Pyridines

    • 1H NMR Prediction of Substituted Pyridines: Additivity Rules for Halogens.
    • Source: ChemicalBook / AIST Spectral D

Sources

Safety Operating Guide

2,6-Dibromo-5-iodopyridin-3-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Core Directive: 2,6-Dibromo-5-iodopyridin-3-amine is a polyhalogenated heteroaromatic amine .[1] It must be treated as a Toxic, Halogenated Organic Waste .

Do NOT:

  • Do NOT dispose of down the drain (Strict Prohibition).

  • Do NOT mix with acidic waste streams (Risk of exothermic protonation/salt formation).

  • Do NOT mix with strong oxidizers (Risk of reaction/fire).

  • Do NOT dispose of in general trash (Bioaccumulation/Environmental Hazard).

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Solids (or Solvents if dissolved).

  • RCRA Status: Non-listed (unless specific CAS is P/U listed), but exhibits Toxicity characteristics.[1] Treat as Hazardous Waste .[2]

  • Labeling: "Toxic," "Irritant," "Halogenated."[1]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the "Why" behind the disposal protocols. This compound combines a pyridine core with three heavy halogen atoms and a basic amine group.

PropertyDescriptionSafety Implication
Structure Pyridine ring, -NH₂ at pos 3, -Br at 2,6, -I at 5.[1][3][4]High Halogen Content: Requires high-temperature incineration with scrubbers to capture acid gases (HBr, HI, NOx).[1]
Reactivity Weak base (Amine). Carbon-Iodine bond is photolabile.Incompatibility: Reacts with acids.[5][6][7][8] Light sensitive—store waste in amber/opaque containers to prevent degradation before disposal.
Toxicity Presumed Toxic (Class 6.1). Analogous to aminopyridines.Handling: Double nitrile gloves and P95/P100 respiratory protection required during waste transfer.
Environmental Polyhalogenated aromatic.Marine Pollutant: Persistent in environment. Zero-discharge policy applies.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Substance

Applicable for: Expired pure compound, weighing errors, or solid reaction byproducts.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers (corrosion risk from potential hydrolysis of halogens).

  • Transfer:

    • Work inside a chemical fume hood.[2][5][6][7][9]

    • Transfer solid carefully to avoid dust generation.

    • Wipe the exterior of the waste container with a damp paper towel; dispose of the towel inside the waste container.

  • Labeling:

    • Affix a Hazardous Waste label.[2]

    • Chemical Name: Write clearly: "2,6-Dibromo-5-iodopyridin-3-amine" (Do not use abbreviations).

    • Constituents: "Halogenated Pyridine Derivative (100%)".

    • Hazards: Check [Toxic] and [Irritant].

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, segregated from oxidizers.

Scenario B: Disposal of Solutions (Mother Liquor/Reaction Mixtures)

Applicable for: HPLC waste, reaction solvents containing the compound.[1]

  • Segregation: Ensure the solvent stream is compatible.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[1]

    • Incompatible: Aqueous Acids (e.g., 1M HCl), Strong Oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1]

  • pH Check: If the solution was part of an acidic workup, neutralize it to pH 6–8 before adding to the organic waste drum to prevent heat generation or unexpected precipitation.

  • Consolidation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 2,6-Dibromo-5-iodopyridin-3-amine mandates the entire mixture be treated as Halogenated Waste due to the heavy halogen load on the solute.[1]

Waste Segregation Workflow (Decision Matrix)

The following diagram illustrates the logical flow for determining the correct waste stream. This self-validating system ensures no incompatibility errors occur.

DisposalWorkflow Start Waste Material: 2,6-Dibromo-5-iodopyridin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Container: Wide-Mouth Jar Label: Toxic Solid, Organic, N.O.S. Stream: Incineration Solid->SolidBin Package AcidCheck Is Solution Acidic? Liquid->AcidCheck Neutralize Neutralize to pH 7 AcidCheck->Neutralize Yes LiquidBin Container: Carboy Label: Halogenated Solvent Waste Stream: Fuel Blending/Incineration AcidCheck->LiquidBin No Neutralize->LiquidBin

Figure 1: Decision tree for segregating 2,6-Dibromo-5-iodopyridin-3-amine waste. Note that liquid waste containing this compound defaults to "Halogenated" regardless of the solvent carrier.

Regulatory & Compliance Context (US EPA/RCRA)

While this specific intermediate may not have a dedicated "U-List" or "P-List" number (unless specified by your vendor's SDS), it defaults to the following classifications for transport and disposal manifests:

  • DOT Shipping Name (for waste):

    • Solid: UN 2811, Toxic solids, organic, n.o.s.[1] (contains 2,6-Dibromo-5-iodopyridin-3-amine), 6.1, PG III.[1]

    • Liquid: UN 2810, Toxic liquids, organic, n.o.s., 6.1, PG III (or UN 1993 Flammable if in flammable solvent).[1]

  • EPA Waste Codes (Characteristic):

    • D001 (Ignitable) - If in flammable solvent.[1]

    • F002 (Halogenated Solvents) - If mixed with listed solvents like DCM.[1]

    • Non-Listed Hazardous: If pure, it is often managed as "Non-RCRA Regulated Hazardous Waste" in some states, but Best Practice dictates managing it as RCRA Hazardous due to toxicity.[1]

Emergency Procedures
  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels or oil-dry pads, scoop into a bag, and label as hazardous waste.[1]

  • Spill (Liquid): Absorb with vermiculite or polypropylene pads. Place in a sealed bag.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Iodine compounds can stain and absorb; monitor for irritation.

    • Eyes: Flush for 15 minutes. Seek medical attention.

References
  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Aminopyridines. (General structural class toxicity data). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.